sodium;(Z)-hexadec-9-enoate
Description
Significance and Research Prevalence in Biological Systems
Sodium palmitoleate (B1233929) is a subject of extensive research due to its integral role in metabolic regulation and cellular signaling. The anion, palmitoleate, is endogenously synthesized in the human body, primarily in the liver and adipose tissue, from palmitic acid. rsc.org It is the second most abundant monounsaturated fatty acid in subcutaneous adipose tissue triacylglycerols, highlighting its prevalence in lipid metabolism. rsc.org
Role as a Key Monounsaturated Fatty Acid Salt in Biochemical Pathways
Sodium palmitoleate, and its corresponding fatty acid, palmitoleate, are recognized as important signaling molecules, even earning the classification of a "lipokine"—a hormone-like lipid that mediates inter-tissue communication. nih.govwikipedia.orgmetabolon.com Research has illuminated its involvement in several critical biochemical pathways:
Glucose Metabolism and Insulin (B600854) Sensitivity: Palmitoleate has been shown to improve insulin sensitivity in muscle and liver tissues. nih.govwikipedia.org It can enhance glucose uptake by fat cells and suppress glucose production in the liver (hepatic gluconeogenesis). mdpi.comresearchgate.net Studies indicate that it can potentiate glucose-stimulated insulin secretion from pancreatic β-cells. rsc.org The mechanisms often involve the activation or inhibition of key signaling pathways such as the PPARα/AMPK pathway and the downregulation of SIRT3 expression under high-fat conditions. nih.govmdpi.com
Inflammation and Immune Response: Palmitoleate exhibits anti-inflammatory properties. It has been observed to suppress the expression of inflammatory cytokines in adipocytes and macrophages. nih.govmdpi.com This anti-inflammatory action is partly attributed to the inhibition of signaling pathways like the nuclear factor kappa B (NF-κB) pathway. mdpi.com
Lipid Metabolism: As a lipokine, palmitoleate released from adipose tissue can regulate lipid metabolism in other organs, such as suppressing fat accumulation (steatosis) in the liver. nih.govmetabolon.com It has been shown to decrease the expression of genes associated with fatty acid uptake and obesity-related inflammation. metabolon.com
Cellular Signaling and Proliferation: Research indicates that palmitoleate can influence various signaling pathways that control cell function. For instance, it has been found to inhibit RANKL-induced osteoclast formation by suppressing NF-κB and MAPK signaling pathways, suggesting a role in bone metabolism. mdpi.com It also appears to modulate G protein-coupled receptors (GPCRs) like GPR40 to trigger cellular responses. rsc.org Furthermore, it has been shown to promote the proliferation and differentiation of pre-adipocytes. mdpi.com
Enzyme Regulation: Studies have shown that palmitoleate can act as a selective denaturant and inhibitor of several enzymes involved in fundamental metabolic pathways, including lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH). nih.gov
Interdisciplinary Research Landscape Involving Sodium;(Z)-hexadec-9-enoate
The study of sodium palmitoleate is not confined to a single field but spans multiple scientific disciplines, each exploring its unique properties and potential applications.
Integration Across Biochemistry, Biophysics, Materials Science, and Environmental Science
Biochemistry: In biochemistry, the primary focus is on its role as a lipokine and its impact on metabolic diseases. nih.govcabidigitallibrary.org Researchers investigate its influence on insulin signaling, glucose homeostasis, and inflammatory pathways, making it a compound of interest for understanding conditions like diabetes and obesity. ontosight.aimdpi.com
Materials Science: In materials science, sodium palmitoleate is utilized for its surfactant properties. atamanchemicals.com It can be used as a stabilizer and capping agent in the synthesis of nanoparticles, influencing their size and shape. inl.govchalmers.se For example, fatty acid stabilizers like sodium oleate (B1233923) (a related unsaturated fatty acid salt) have been used in the synthesis of palladium (Pd) nanoparticles, where the fatty acid can also act as a reducing agent. chalmers.senih.gov Its amphiphilic nature, with a hydrophilic head and a hydrophobic tail, makes it suitable for creating emulsions and for applications in cosmetics and industrial products. atamanchemicals.comontosight.ai
Environmental Science: In environmental science, fatty acids and their salts are studied as biomarkers and for their roles in ecological processes. nih.gov For instance, palmitoleic acid produced by certain marine bacteria has been shown to have algicidal activity against harmful algal bloom species like Alexandrium tamarense, suggesting a role in marine ecosystem dynamics. researchgate.net Furthermore, the surfactant properties of compounds like sodium palmitoleate are relevant to environmental remediation, such as in the development of magnetic nanoparticles coated with amphiphilic molecules to remove hydrocarbon pollutants from water. google.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Common Name | Sodium Palmitoleate | ontosight.ailarodan.com |
| Systematic Name | This compound | ontosight.ai |
| Molecular Formula | C₁₆H₂₉NaO₂ | ontosight.aialfa-chemistry.com |
| Molecular Weight | 276.39 g/mol | alfa-chemistry.com |
| CAS Number | 6610-24-8 | larodan.comsigmaaldrich.com |
| Appearance | White, crystalline powder | ontosight.ai |
| Key Characteristic | Monounsaturated fatty acid salt | ontosight.ai |
Table 2: Summary of Interdisciplinary Research Roles
| Research Field | Role of this compound / Palmitoleate | Key Findings & Significance | Source(s) |
| Biochemistry | Lipokine, Metabolic Regulator | Modulates insulin sensitivity, glucose metabolism, and inflammation. nih.govwikipedia.orgmetabolon.com Involved in signaling pathways like PPARα/AMPK and NF-κB. nih.govmdpi.com | rsc.orgnih.govmetabolon.commdpi.commdpi.com |
| Biophysics | Membrane Fluidity Modulator | Maintains fluidity and integrity of cell membranes due to its unsaturated nature. metabolon.com Helps preserve membrane hydration. nih.gov | metabolon.comnih.govrsc.org |
| Materials Science | Surfactant, Nanoparticle Stabilizer | Used as an emulsifier and stabilizer in cosmetics and industrial applications. atamanchemicals.comontosight.ai Can act as a reducing and capping agent in nanoparticle synthesis. chalmers.senih.gov | atamanchemicals.comchalmers.senih.govontosight.ai |
| Environmental Science | Algicide, Biomarker | Exhibits algicidal properties against certain harmful marine algae. researchgate.net Used in developing materials for environmental remediation. google.com Studied as a biomarker for metabolic status. nih.gov | nih.govresearchgate.netgoogle.com |
Compound Name Reference
Structure
2D Structure
Properties
IUPAC Name |
sodium;(Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/q;+1/p-1/b8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQADNICIQOBXGR-CFYXSCKTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical and Cellular Mechanisms of Action of Sodium; Z Hexadec 9 Enoate
Lipid Metabolism and Homeostasis Modulation
Sodium;(Z)-hexadec-9-enoate plays a pivotal role in modulating lipid metabolism and disrupting cellular homeostasis, leading to observable changes in cellular models.
Induction of Lipid Metabolism Disorders in Cellular Models (e.g., HepG2, NRK-52e cells)
In laboratory settings, this compound is frequently used to induce conditions mimicking lipid metabolism disorders in various cell lines. Studies have demonstrated that exposure of human hepatoma (HepG2) cells and rat kidney epithelial (NRK-52e) cells to this compound leads to a significant and dose-dependent increase in intracellular lipid accumulation. This effect is also time-dependent, with longer exposure times resulting in greater lipid deposition. For instance, in L02 hepatocytes, lipid accumulation becomes significantly higher after just a few hours of incubation with sodium oleate (B1233923). Beyond simple lipid accumulation, in NRK-52e cells, this compound has been shown to induce fibrosis and epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire characteristics of mesenchymal cells, which is a hallmark of tissue injury and fibrosis.
Promotion of Intracellular Lipid Deposition and Lipid Droplet Accumulation
A key consequence of the altered lipid metabolism induced by this compound is the promotion of intracellular lipid deposition, which manifests as the accumulation of lipid droplets. These dynamic organelles serve as storage depots for neutral lipids. Research has consistently shown that treating cells like HepG2 with this compound leads to a marked increase in the number and size of these lipid droplets. This accumulation is readily visualized and quantified using techniques like Oil Red O staining, which specifically stains neutral lipids within the droplets. The intensity of this staining correlates with the concentration of this compound and the duration of the treatment, providing a clear visual representation of the induced steatosis.
| Concentration of Sodium Oleate (mM) | Duration of Treatment (hours) | Observed Effect on Lipid Accumulation | Reference |
|---|---|---|---|
| 0.25 - 0.5 | 24 | Significant increase in cellular lipid deposits | nih.gov |
| Up to 1 | Not specified | Dose-dependent lipid accumulation | |
| 0.075 - 0.3 | 8 - 24 | Time and dose-dependent increase in lipid accumulation |
Regulation of Cholesteryl Ester Redistribution Between Lipoproteins (HDL and LDL)
This compound can influence the intricate exchange of lipids between different lipoprotein particles. Specifically, it has been shown to dissociate the typical heteroexchange of cholesteryl esters and triacylglycerol between high-density lipoproteins (HDL) and triacylglycerol-rich lipoproteins, which include very-low-density lipoproteins (VLDL), a precursor to low-density lipoproteins (LDL). In the presence of cholesteryl ester transfer protein (CETP), this compound was found to increase the transfer of cholesteryl esters from HDL to triacylglycerol-rich lipoproteins by 31%. Conversely, it simultaneously decreased the transfer of triacylglycerol into HDL by 25%. This altered exchange mechanism promotes the formation of smaller HDL particles.
Influence on Long-Chain Fatty Acid Transport into Phosphatidylcholine Vesicles
The movement of fatty acids across cellular membranes is a critical step in their metabolism. Studies investigating the transport of long-chain fatty acids into artificial membrane systems, such as phosphatidylcholine vesicles, have provided insights into this process. The transfer of oleic acid into these vesicles has been shown to be a first-order kinetic process, indicating that the fatty acid molecules move through the aqueous phase rather than through direct contact between donor and acceptor vesicles. The rate-limiting step in this transfer is the desorption of the fatty acid molecule from its donor. For oleic acid, the rate constants for this desorption from various donors to phosphatidylcholine vesicles range from 0.4 to 1.3 s⁻¹.
Modulation of Gene Expression Related to Lipid Metabolism (e.g., PPARα, PPARγ, LPL, ACOX, CPT-1, FABP4)
This compound, as a fatty acid, can act as a signaling molecule to modulate the expression of genes that are crucial for lipid metabolism. This regulation is often mediated by nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs).
PPARα and PPARγ: Fatty acids are known ligands for PPARs. While polyunsaturated fatty acids are potent activators, oleic acid can also influence their activity.
LPL (Lipoprotein Lipase): The expression of the LPL gene, which is vital for hydrolyzing triglycerides from lipoproteins, is regulated by fatty acids. Studies have shown a dose-dependent increase in LPL mRNA in preadipose cells upon exposure to long-chain fatty acids.
ACOX (Acyl-CoA Oxidase): Research in HepG2 cells has indicated that while polyunsaturated fatty acids can weakly induce ACOX gene expression, oleic acid does not appear to have a significant inducing effect.
CPT-1 (Carnitine Palmitoyltransferase-1): Oleic acid has been observed to increase the expression of CPT-1, a key enzyme in the transport of long-chain fatty acids into mitochondria for β-oxidation. This suggests a mechanism to enhance fatty acid breakdown in response to its increased availability.
FABP4 (Fatty Acid Binding Protein 4): The expression of FABP4, a protein involved in intracellular fatty acid transport, is regulated by PPARγ. Oleic acid has been shown to up-regulate the expression of the gene for liver fatty acid-binding protein (L-FABP), indicating a role in facilitating its own intracellular transport and metabolism.
| Gene | Cell Type/Model | Effect of Oleic Acid/Sodium Oleate | Reference |
|---|---|---|---|
| LPL | Preadipose cells | Dose-dependent increase in mRNA | |
| ACOX | HepG2 cells | No significant inducing effect | |
| CPT-1 | Skeletal muscle cells | Increased protein expression | |
| L-FABP | FAO rat hepatoma cells | Time and dose-dependent increase in mRNA |
Impact on Triacylglycerol Absorption and Cellular Lipotoxicity
The cellular response to an influx of this compound involves its incorporation into triacylglycerols, a process that has significant implications for cell survival. The accumulation of triacylglycerols is generally considered a protective mechanism against the potential toxicity of free fatty acids, a phenomenon known as lipotoxicity. By sequestering fatty acids into neutral lipid droplets, cells can prevent the detrimental effects of their accumulation, such as endoplasmic reticulum stress and apoptosis.
However, the effect of this compound can be context-dependent. While it can protect against the lipotoxicity induced by saturated fatty acids like palmitate by promoting their incorporation into triglycerides, high concentrations of oleate itself can be toxic to certain cell types. For example, it has been shown to induce necrotic cell death in liver sinusoidal endothelial cells. Furthermore, its toxicity can be enhanced when combined with other types of fatty acids, such as the medium-chain saturated fatty acid, laurate. This underscores the delicate balance in cellular lipid metabolism and how its disruption by an excess of even a monounsaturated fatty acid can lead to cellular dysfunction.
Protein Interactions and Conformational Dynamics
The biological effects of this compound are mediated through its direct and indirect interactions with a variety of proteins, leading to conformational changes and modulation of their functions.
This compound influences the activity of Cholesteryl Ester Transfer Protein (CETP), a key plasma protein in reverse cholesterol transport. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. While direct binding is not fully elucidated, free fatty acids, including the monounsaturated oleate, have been shown to modulate CETP activity.
Research indicates that oleate can stimulate CETP-mediated cholesteryl ester transfer between various lipoproteins, including VLDL, LDL, and HDL. nih.gov This effect is partly due to the suppression of the Lipid Transfer Inhibitor Protein (LTIP), which normally displaces CETP from lipoprotein surfaces. nih.gov By inhibiting LTIP, fatty acids can enhance CETP's ability to mediate lipid transfer. nih.gov Furthermore, studies on HDL enriched with palmitic acid, a saturated fatty acid, have shown that these particles become better substrates for CETP. nih.gov
Additionally, there is a recognized interplay between dietary fat intake and CETP gene polymorphisms that affects HDL cholesterol levels. nih.govresearchgate.net High intake of dietary fats, including monounsaturated fats, can modify the influence of certain CETP genetic variants on the concentration of plasma HDL. nih.gov
Table 1: Effect of Oleate on CETP and LTIP Activity
| Condition | Effect on CETP Activity | Effect on LTIP Activity | Reference |
|---|---|---|---|
| Presence of Oleate (without LTIP) | Up to threefold stimulation of CE transfer | N/A | nih.gov |
| Presence of Oleate (with LTIP) | Enhanced CE transfer | Suppressed by >80% at 10-15 µmol/L | nih.gov |
Serum albumin is the primary carrier of fatty acids in the blood. The binding of fatty acids like palmitoleate (B1233929) to albumin is crucial for their transport and bioavailability. Human serum albumin possesses multiple binding sites for long-chain fatty acids, with varying affinities. The binding process is a critical determinant of the fatty acid's concentration in plasma and its delivery to tissues.
The interaction of fatty acids with albumin induces significant conformational changes in the protein. Studies using palmitic acid as a model have shown that its binding can alter the secondary structure of albumin. This binding can lead to a loosening of the protein's structure and an increase in its conformational dynamics. This structural reorganization can, in turn, affect the binding capacity of albumin for other ligands, such as drugs or metal ions.
This compound is involved in the modulation of Protein Kinase C (PKC) signaling pathways within hepatocytes. PKC isoforms are critical regulators of numerous cellular processes, including metabolism and inflammatory responses.
Evidence suggests that unsaturated fatty acids are more potent activators of certain PKC isoforms compared to saturated fatty acids. nih.gov In hepatocytes, the activation of specific PKC isoforms, such as PKCδ, has been linked to the effects of free fatty acids. For instance, the saturated fatty acid palmitate has been demonstrated to induce the phosphorylation of PKCδ in Huh-7 hepatocyte cells. researchgate.net This activation is associated with downstream events that can influence cellular processes like apoptosis. researchgate.net Furthermore, studies have implicated PKC-δ in the accumulation of fat in the liver induced by free fatty acids. scholaris.ca While research has also highlighted the role of PKCε in hepatic insulin (B600854) resistance induced by diets rich in unsaturated fats, the precise mechanisms by which palmitoleate specifically activates PKC pathways in hepatocytes continue to be an area of active investigation. nih.gov
The formation of nascent high-density lipoprotein (HDL) particles is a critical first step in reverse cholesterol transport. This process is initiated by the interaction of apolipoprotein A-I (apoA-I) with the cellular lipid transporter ABCA1. bu.edu ApoA-I acquires phospholipids (B1166683) and cholesterol from the cell membrane to form discoidal nascent HDL particles. nih.govahajournals.org
The specific fatty acid composition of the phospholipids incorporated into these nascent HDL particles is influenced by the cellular lipid pool. While a direct and exclusive role for this compound has not been defined, the fatty acid profile of HDL phospholipids is known to vary. Studies have identified various phosphatidylcholine species within HDL, containing an array of fatty acids such as palmitic, stearic, oleic, and linoleic acids. nih.gov The presence and relative abundance of palmitoleate in the cellular environment will therefore influence its incorporation into the phospholipids that constitute the nascent HDL particle, thereby affecting the particle's composition and potentially its subsequent metabolic fate. The composition of these nascent particles often resembles that of lipid rafts, being rich in free cholesterol, glycerophosphocholine, and sphingomyelin. nih.gov
Table 2: Lipid Composition of Nascent HDL Particles
| Lipid Component | Relative Abundance | Reference |
|---|---|---|
| Free Cholesterol | High (up to 43% in larger particles) | nih.gov |
| Glycerophosphocholine | High | nih.gov |
| Sphingomyelin | High | nih.gov |
| Cholesteryl Esters | Low (2-3% in larger particles) | nih.gov |
This compound, or its activated form palmitoleoyl-CoA, can be utilized in the post-translational modification of viral proteins, a process known as palmitoylation. In the influenza virus, the envelope protein hemagglutinin (HA) is a key target of this modification.
Palmitoylation involves the covalent attachment of a fatty acid, such as palmitic acid, to cysteine residues of a protein. This lipid modification is crucial for the function of hemagglutinin and the life cycle of the influenza virus. The attachment of fatty acids influences the association of hemagglutinin with lipid rafts, which are specialized microdomains of the host cell membrane essential for viral budding. This modification also plays a critical role in the HA-mediated membrane fusion process, which allows the virus to enter target cells, as well as in the efficient release of newly formed virus particles from infected cells.
Cellular Stress Responses and Intracellular Signaling Pathways
The interaction of this compound with cellular systems extends to the modulation of stress responses and various intracellular signaling pathways, which are intrinsically linked to the protein interactions discussed above. For example, the activation of PKC pathways in hepatocytes is a key component of the cellular response to fatty acid influx. These signaling events can influence a range of outcomes, from metabolic regulation to inflammatory responses and cell survival decisions.
Induction of Oxidative Stress and Inflammation in Specific Cell Lines
The impact of (Z)-hexadec-9-enoate on oxidative stress and inflammation is multifaceted and can vary depending on the cell type and experimental conditions. While often considered to have anti-inflammatory properties, under certain circumstances, it can contribute to cellular stress responses.
Studies have demonstrated that free fatty acids can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular macromolecules like lipids, proteins, and nucleic acids brieflands.com. In the context of cardiac cells, the accumulation of excess lipids, a condition known as lipotoxicity, is associated with oxidative stress brieflands.com. While palmitoleic acid has been suggested to potentially counteract some of the harmful effects of saturated fatty acids on ROS production, the broader impact on cellular redox balance is an active area of investigation brieflands.com.
The inflammatory response to (Z)-hexadec-9-enoate is also cell-type specific. In human endothelial cells, palmitoleic acid has been shown to have stronger anti-inflammatory potential compared to oleic and palmitic acids scispace.com. These effects appear to be mediated, at least in part, by the inhibition of NF-κB gene expression and the upregulation of PPARα scispace.com. However, in other contexts, fatty acids can contribute to inflammatory pathways. For instance, in adipose tissue, an excess of free fatty acids is linked to a pro-inflammatory state scholaris.ca. Research in mouse models has indicated that palmitoleic acid can have anti-inflammatory effects by reducing the expression of pro-inflammatory genes in the stromal vascular fraction of adipose tissue mdpi.com.
The table below summarizes key research findings on the effects of palmitoleate on oxidative stress and inflammation in various cell lines.
| Cell Line | Compound | Key Findings | Reference |
| Human Endothelial Cells (EA.hy926) | Palmitoleic Acid | Demonstrated stronger anti-inflammatory effects compared to oleic and palmitic acids; mediated by inhibition of NF-κB and upregulation of PPARα. | scispace.com |
| Mouse Peritoneal Macrophages | Palmitoleic Acid | Exhibits anti-inflammatory properties. | nih.gov |
| 3T3-L1 Preadipocytes | Palmitoleic Acid | Attenuates the overexpression of pro-inflammatory cytokines triggered by a high-fat diet. | mdpi.com |
| Adult Rat Cardiomyocytes | Palmitoleic Acid | May diminish the harmful effects of oxidative stress induced by palmitate. | brieflands.com |
Elucidation of Lipotoxicity-Associated Cellular Mechanisms
Lipotoxicity refers to the cellular damage caused by the accumulation of lipids in non-adipose tissues. This phenomenon is implicated in the pathogenesis of various metabolic diseases mdpi.comnih.gov. The mechanisms underlying lipotoxicity are complex and involve endoplasmic reticulum (ER) stress, mitochondrial dysfunction, oxidative stress, and inflammation, ultimately leading to apoptosis or cell death mdpi.commdpi.com.
(Z)-hexadec-9-enoate, or palmitoleate, often plays a protective role against the lipotoxic effects of saturated fatty acids like palmitic acid mdpi.com. The desaturation of palmitic acid to palmitoleic acid is considered an endogenous protective mechanism against palmitic acid-induced lipotoxicity mdpi.com.
Key cellular mechanisms associated with lipotoxicity that are modulated by fatty acids include:
Endoplasmic Reticulum (ER) Stress: An accumulation of unfolded or misfolded proteins in the ER leads to ER stress. High levels of saturated fatty acids can induce ER stress, which is a key mechanism in lipotoxicity mdpi.commdpi.com.
Mitochondrial Dysfunction: Mitochondria are central to fatty acid metabolism. An overload of fatty acids can lead to mitochondrial dysfunction, characterized by impaired fatty acid oxidation, increased ROS production, and the release of pro-apoptotic factors mdpi.commdpi.com.
Apoptosis: Lipotoxicity culminates in programmed cell death or apoptosis. This is mediated by various signaling pathways, including the activation of caspases mdpi.comnih.gov. Palmitic acid has been shown to induce apoptosis in cell types such as osteocytes nih.gov.
Ceramide Accumulation: Increased levels of palmitate can lead to the synthesis and accumulation of ceramides, which are lipid molecules that can induce insulin resistance and apoptosis mdpi.com.
The table below details research findings on the cellular mechanisms of lipotoxicity influenced by palmitate and the modulatory role of palmitoleate.
| Cell Line/Model | Fatty Acid Studied | Observed Cellular Mechanisms of Lipotoxicity | Reference |
| Various (e.g., skeletal muscle cells, liver cells, β-cells, cardiomyocytes) | Palmitic Acid | Induces mitochondrial dysfunction, endoplasmic reticulum (ER) stress, oxidative stress, inflammation, and apoptosis. | mdpi.com |
| Osteocytes | Palmitic Acid | Induces apoptosis and reduces cell survival; causes autophagy failure. | nih.gov |
| Murine Muscle Cells and Porcine Oocytes | Palmitate | Chronic incubation leads to ceramide accumulation. | mdpi.com |
| Rat β-cells | Palmitate | A non-metabolizable analog that inhibits palmitoylation was shown to attenuate palmitate-induced ER stress and cell death. | mdpi.com |
| H9c2 Cardiomyocytes | Palmitic Acid | Induces cytosolic and mitochondrial oxidative stress. | mdpi.com |
Biophysical Interactions of Sodium; Z Hexadec 9 Enoate with Biological Membranes and Interfaces
Surfactant and Emulsifying Properties in Biological and Colloidal Systems
Sodium;(Z)-hexadec-9-enoate, commonly known as sodium oleate (B1233923), is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. nih.gov Its structure consists of a long hydrophobic hydrocarbon tail derived from oleic acid and a hydrophilic carboxylate headgroup. nih.gov The oleic acid tail is an 18-carbon chain characterized by a cis-double bond at the ninth carbon position, which introduces a distinct kink in its geometry. beilstein-journals.orgnih.gov This bent structure is crucial to its biophysical properties.
In aqueous solutions, when sodium oleate concentration surpasses a specific threshold known as the Critical Micelle Concentration (CMC), the individual molecules self-assemble into spherical structures called micelles. nih.govtandfonline.combiorxiv.org In these aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic carboxylate heads form the outer surface, interacting with the surrounding aqueous environment. creative-biolabs.com The CMC is a key parameter indicating the surfactant's efficiency. The double bond in the oleate chain has been noted to influence the curvature of the micelle-water interface. researchgate.net The CMC of sodium oleate can vary depending on experimental conditions such as temperature and the presence of other solutes. biorxiv.orgresearchgate.netacs.org
| Reported CMC Value | Conditions/Source Context | Reference |
|---|---|---|
| 912 ± 2 mg/L | Determined by spectrophotometry and interfacial tension at 25 °C. | acs.org |
| ~9 mM | Referenced in a study on antimicrobial properties. | biorxiv.org |
| 0.4 mM | Measured at 25°C in a study of mixed surfactant systems. | researchgate.net |
| 0.0004 mol dm⁻³ (0.4 mM) | Determined in a study on mixed micelles with CTAB. | researchgate.net |
Integral membrane proteins (IMPs) are embedded within the lipid bilayer of cell membranes and require detergents for their extraction and study in an aqueous environment. creative-biolabs.comcuni.cz Detergents are amphiphilic molecules that, above their CMC, can disrupt the lipid membrane and encapsulate the hydrophobic transmembrane domains of IMPs within micelles, effectively solubilizing them. sigmaaldrich.com This process transfers the protein from its native lipid environment into a protein-detergent complex that is soluble in aqueous buffers. sigmaaldrich.com
A successful solubilization protocol extracts the protein with a high yield while maintaining its native structure and activity. sigmaaldrich.com Following extraction, the continued presence of detergents is essential to stabilize the protein by preventing aggregation of its hydrophobic surfaces in the aqueous solution. creative-biolabs.comresearchgate.net The detergent micelles provide a surrogate membrane-like environment, shielding the hydrophobic regions of the protein from the solvent and preserving its natural conformation. creative-biolabs.com The choice of detergent is critical, as some can be overly harsh and lead to protein denaturation. nih.gov While a wide variety of detergents are used for this purpose, the fundamental principle involves creating a stable protein-detergent complex that allows for purification and functional characterization. sigmaaldrich.combohrium.com
Membrane Perturbation and Permeability Enhancement Mechanisms
A significant barrier to the efficacy of many nanomedicines and drug delivery systems is their entrapment within cellular compartments called endosomes. nih.govsemanticscholar.org After being engulfed by a cell through endocytosis, drug carriers are often trafficked into the endo-lysosomal pathway, where they can be degraded. nih.gov Sodium oleate has been investigated as a component of drug delivery systems, such as liposomes, to facilitate the escape of therapeutic cargo from these compartments into the cell's cytosol. nih.govbeilstein-journals.orgresearchgate.net
The mechanism by which sodium oleate promotes endosomal escape is pH-sensitive. nih.govbeilstein-journals.org At the neutral pH of the bloodstream (approximately 7.4), sodium oleate exists in its anionic (negatively charged) state due to the deprotonated carboxylate headgroup. nih.govbeilstein-journals.org This charge limits its interaction with the similarly charged cell membranes. beilstein-journals.org
Once converted to the more hydrophobic oleic acid, the molecule can readily insert itself into the lipid bilayer of the endosomal membrane. nih.govbeilstein-journals.orgresearchgate.net The hydrophobic tail of the oleic acid integrates into the core of the membrane, while the now-neutral headgroup resides at the aqueous interface. nih.gov
The incorporation of oleic acid molecules perturbs the highly ordered structure of the membrane. beilstein-journals.org The kink in the oleic acid hydrocarbon chain, a result of its cis-double bond, disrupts the tight packing of the membrane lipids. beilstein-journals.orgnih.gov This disruption increases the fluidity and permeability of the endosomal membrane. researchgate.netresearchgate.netmdpi.com The destabilization of the bilayer can lead to fusogenic events, where the membrane of the drug carrier fuses with the endosomal membrane, or to the formation of pores, ultimately resulting in the release of the therapeutic cargo into the cytoplasm. nih.govbeilstein-journals.org This pH-dependent fusogenic effect has been demonstrated in lipid mixing assays, which show significantly higher membrane fusion at acidic pH compared to physiological pH. beilstein-journals.org
| pH Condition | Environment | Fusion Percentage | Reference |
|---|---|---|---|
| 5.0 | Acidic (Endosomal) | Approximately 73% | beilstein-journals.org |
| 7.4 | Physiological | Approximately 10% | beilstein-journals.org |
Molecular Mechanisms of Endosomal Escape for Intracellular Drug Delivery
Promotion of Membrane Fusion Events and Cytosolic Release of Cargo
The incorporation of specific lipids, such as certain fatty acids, into liposomal formulations can induce fusogenic properties, facilitating the merger of the liposome's membrane with a target cell's plasma membrane. This fusion event allows for the direct delivery of the liposome's encapsulated contents into the cytoplasm of the cell, bypassing the endocytic pathway where degradation of the cargo can occur. While the direct fusogenic activity of this compound for cargo delivery is an area of ongoing research, the principle is based on the ability of fusogenic lipids to destabilize the lipid bilayer and promote the formation of non-bilayer intermediates that lead to membrane fusion.
Studies have shown that fusogenic liposomes can be effective carriers for the intracellular delivery of water-soluble proteins and other macromolecules. acs.org The mechanism can involve direct fusion upon contact with the cell membrane or the formation of transient pores by cationic lipids, which can be a component of such formulations. acs.org The efficiency of this process is a key advantage over traditional liposomes that are typically taken up through endocytosis, which often results in the degradation of the cargo within lysosomes. acs.org
Interactions with Bacterial Cell Envelopes and Antimicrobial Properties
This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. asm.org Its mechanism of action is primarily centered on the disruption of the bacterial cell membrane's integrity and function.
Research has demonstrated that treatment of S. aureus with palmitoleic acid leads to rapid membrane depolarization and the disruption of essential macromolecular synthesis processes. asm.org This disruption results in the leakage of intracellular solutes and low-molecular-weight proteins from the bacterial cell, indicating a significant compromise of the membrane's barrier function. asm.org The antimicrobial activity is structure-specific, with palmitoleic acid showing potent growth inhibition while other fatty acids, such as oleic acid, are non-toxic to S. aureus. asm.org The bactericidal action is attributed to the surfactant properties of the fatty acid, which lead to cell permeabilization. asm.org
The table below summarizes the observed effects of palmitoleic acid (16:1Δ9) on Staphylococcus aureus.
| Observed Effect | Description | Reference |
| Growth Inhibition | Potent inhibitor of S. aureus growth. | asm.org |
| Membrane Depolarization | Causes rapid depolarization of the bacterial cell membrane. | asm.org |
| Disruption of Macromolecular Synthesis | Interferes with all major branches of macromolecular synthesis. | asm.org |
| Release of Intracellular Contents | Induces the release of solutes and low-molecular-weight proteins. | asm.org |
Impact on Inner Membrane Thickness, Lipid Order, and Bending Modulus
The incorporation of unsaturated fatty acids like this compound into bacterial membranes can alter their physical properties. The cis double bond in the acyl chain of palmitoleate (B1233929) introduces a kink, which can disrupt the tight packing of the phospholipid tails in the membrane. This disruption generally leads to an increase in membrane fluidity. nih.gov
An increase in membrane fluidity is often associated with a decrease in membrane thickness and a reduction in the lipid order. While direct measurements of the effect of this compound on the inner membrane thickness, lipid order, and bending modulus of specific bacteria are not extensively detailed in the available literature, the known effects of unsaturated fatty acids suggest such alterations. For instance, cis-6-hexadecenoic acid has been reported to increase membrane fluidity in S. aureus. nih.gov Changes in membrane elasticity and bending modulus are expected consequences of altered lipid packing and fluidity.
Disruption of Peptidoglycan Layer Integrity and Permeability
The peptidoglycan layer is a crucial component of the bacterial cell wall, providing structural integrity and protection. While this compound's primary antimicrobial action is on the cell membrane, its effectiveness can be modulated by the cell wall. In S. aureus, wall teichoic acids have been shown to contribute to the structure-specific antimicrobial effects of unsaturated fatty acids. asm.org
Furthermore, studies have shown that palmitoleic acid can act synergistically with antibiotics that target peptidoglycan synthesis. For example, when combined with vancomycin, which inhibits a late stage of peptidoglycan synthesis, palmitoleic acid promotes the delocalization of divisome and peptidoglycan biosynthesis, leading to the formation of lethal aberrant septa. nih.gov This suggests that while not directly degrading the peptidoglycan layer, this compound can interfere with the proper synthesis and localization of this essential cell wall component, particularly in the presence of other stressors. nih.gov However, it does not appear to synergize with antibiotics that target the early cytoplasmic steps or the assembly and incorporation steps of peptidoglycan synthesis. nih.gov
Effects on Giant Unilamellar Vesicle Rupture and Solubilization
Giant unilamellar vesicles (GUVs) are valuable model systems for studying the biophysical properties of lipid membranes. nih.gov The stability of GUVs is influenced by various factors, including the lipid composition of the membrane. The incorporation of fatty acids can affect the mechanical properties and stability of these vesicles.
Self-Assembly and Phase Behavior in Multicomponent Systems
The self-assembly and phase behavior of surfactants like this compound in aqueous solutions are fundamental to their properties and applications. In multicomponent systems, the interactions between different surfactant molecules and with the solvent lead to the formation of various phases.
Characterization of Ternary System Phase Diagrams (e.g., Sodium Laurate/Sodium Oleate/Water)
The phase behavior of mixtures of surfactants is often represented using ternary phase diagrams. These diagrams map the different phases that exist at various compositions of the three components at a constant temperature and pressure. The ternary system of sodium laurate (a saturated fatty acid salt), sodium oleate (an unsaturated fatty acid salt with a cis double bond, similar to sodium palmitoleate), and water has been studied to understand the interplay between saturated and unsaturated surfactants in solution.
Molecular dynamics simulations have been used to model the phase behavior of the sodium laurate/sodium oleate/water system across the entire ternary phase diagram. acs.org These simulations have successfully reproduced experimentally observed liquid crystalline phases, including micellar, hexagonal, and lamellar phases. acs.org
Experimental studies on the sodium laurate/sodium oleate/water system at a constant total soap concentration have revealed complex phase behavior. chemrxiv.org A proposed phase diagram at 5 wt% total soap indicates the formation of an intermediate compound with a specific molar ratio of sodium laurate to sodium oleate. chemrxiv.org The phase behavior is dependent on the relative weight fraction of sodium oleate, with different solid phases coexisting at lower temperatures. chemrxiv.org The lamellar d-spacing, which corresponds to the bilayer thickness, varies with the composition of the system. chemrxiv.org
The following table presents a simplified overview of the phases observed in the sodium laurate/sodium oleate/water ternary system based on molecular dynamics simulations.
| Phase | Description | Reference |
| Micellar | Spherical or ellipsoidal aggregates of surfactant molecules. | acs.org |
| Hexagonal | Cylindrical micelles packed in a hexagonal array. | acs.org |
| Lamellar | Bilayers of surfactant molecules separated by layers of water. | acs.org |
Formation and Characterization of Micellar, Hexagonal, and Lamellar Phases
This compound, as an amphiphilic molecule, self-assembles in aqueous solutions to form various aggregate structures, including micelles and lyotropic liquid crystalline phases such as the hexagonal and lamellar phases. The formation and stability of these phases are dependent on factors like concentration, temperature, and the presence of electrolytes.
The characterization of these micelles typically involves techniques such as surface tensiometry to determine the CMC, and light scattering or small-angle neutron scattering (SANS) to determine the aggregation number (the number of surfactant molecules per micelle) and the hydrodynamic radius of the micelles.
Hexagonal Phase: At higher surfactant concentrations, the spherical micelles can transform into cylindrical aggregates, which then pack into a two-dimensional hexagonal array, known as the hexagonal phase (H₁). In this phase, the cylindrical micelles are arranged in a honeycomb-like structure, with the hydrocarbon chains forming the interior of the cylinders and the polar headgroups facing the surrounding aqueous medium. The formation of the hexagonal phase is influenced by the molecular geometry of the surfactant. The presence of the cis double bond in the alkyl chain of this compound introduces a kink, which increases the cross-sectional area of the hydrophobic tail, favoring the formation of cylindrical aggregates.
The characterization of the hexagonal phase is primarily achieved through small-angle X-ray scattering (SAXS). The diffraction pattern of a hexagonal phase exhibits characteristic Bragg peaks with reciprocal spacing ratios of 1, √3, √4, √7, etc., from which the lattice parameter (the distance between the centers of adjacent cylinders) can be calculated.
Lamellar Phase: Upon further increase in surfactant concentration or changes in temperature, the hexagonal phase can transition into a lamellar phase (Lα). This phase consists of stacked bilayers of surfactant molecules separated by aqueous layers. The hydrophobic tails of the surfactant molecules are oriented towards the interior of the bilayer, while the hydrophilic headgroups are in contact with the water layers. The lamellar phase is often birefringent and can be identified by its characteristic optical textures under polarized light microscopy.
X-ray diffraction is a crucial technique for the characterization of the lamellar phase, revealing a series of equally spaced Bragg peaks corresponding to the lamellar repeat distance (d-spacing), which is the sum of the bilayer thickness and the water layer thickness.
Table 1: Physicochemical Properties of Surfactant Phases (Illustrative Data)
| Property | Micellar Phase | Hexagonal Phase (H₁) | Lamellar Phase (Lα) |
| Structure | Spherical or ellipsoidal aggregates | Cylindrical aggregates in a hexagonal lattice | Stacked bilayers separated by water layers |
| Key Parameters | CMC, Aggregation Number, Hydrodynamic Radius | Lattice Parameter | d-spacing |
| Characterization | Surface Tensiometry, Light Scattering, SANS | SAXS, Polarized Light Microscopy | SAXS, Polarized Light Microscopy |
Note: The table presents the typical properties and characterization techniques for the respective phases. Specific values for this compound are not available in the cited literature and would require experimental determination.
Interactions and Complex Formation with Oleic Acid (Acid-Soap Complexes)
The interaction between fatty acids and their corresponding soaps (fatty acid salts) leads to the formation of well-defined complexes known as acid-soaps. These complexes exhibit distinct physicochemical properties and phase behavior compared to the individual components. The study of the oleic acid/sodium oleate system provides a valuable model for understanding the interactions between oleic acid and this compound, given their structural similarities as monounsaturated fatty acid derivatives.
Research on the oleic acid/sodium oleate/water system has revealed a rich phase behavior that is highly dependent on the ratio of the acid to the soap, which in turn influences the pH of the system. The formation of acid-soap complexes significantly alters the phase boundaries and can induce the formation of various liquid crystalline phases, including lamellar, hexagonal, and cubic phases.
The formation of these complexes is driven by hydrogen bonding between the carboxylic acid group of oleic acid and the carboxylate headgroup of the sodium salt. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can be employed to probe these interactions, by observing shifts in the characteristic vibrational frequencies of the carboxyl and carboxylate groups upon complexation.
The stoichiometry of the acid-soap complexes can vary. For instance, in the palmitic acid-sodium palmitate system, different molecular complexes with varying ratios of acid to soap have been identified. The phase diagram of such systems maps out the regions of stability for the pure components and the different acid-soap complexes as a function of temperature and composition.
X-ray diffraction is instrumental in characterizing the structure of these acid-soap phases. The diffraction patterns provide information on the packing of the hydrocarbon chains and the dimensions of the unit cell in the crystalline or liquid crystalline state. For example, studies on the sodium oleate-oleic acid (1:1) complex have detailed its crystal structure and thermotropic phase behavior.
The interaction between this compound and oleic acid in an aqueous environment is expected to follow similar principles, leading to the formation of acid-soap complexes that would modulate the biophysical properties of the system, such as its interaction with biological membranes and interfaces.
Table 2: Characterization of Acid-Soap Complexes (Based on Oleic Acid/Sodium Oleate System)
| Characteristic | Description |
| Driving Force for Formation | Hydrogen bonding between the carboxylic acid and carboxylate headgroups. |
| Resulting Structures | Formation of various liquid crystalline phases (lamellar, hexagonal, cubic) with distinct properties from the individual components. |
| Phase Behavior | Highly dependent on the acid-to-soap ratio and pH. |
| Characterization Techniques | X-ray Diffraction (for structural analysis), FTIR Spectroscopy (for probing hydrogen bonding), Differential Scanning Calorimetry (for thermal transitions). |
Note: This table is based on the well-studied oleic acid/sodium oleate system, which serves as a strong analogue for the interactions between oleic acid and this compound.
Advanced Characterization and Analytical Methodologies for Sodium; Z Hexadec 9 Enoate Research
Spectroscopic and Diffraction Techniques for Structural Elucidation
X-ray Diffraction for Crystal Structure and Packing Analysis (e.g., Oleic Acid-Sodium Oleate (B1233923) Complex)
X-ray diffraction (XRD) is a powerful tool for determining the crystalline structure and packing of fatty acid salts. Studies on the complex formed between oleic acid and sodium oleate reveal detailed information about their molecular arrangement. The hydrocarbon chains in the acid-soap complex adopt a more stable packing (O subcell) compared to that of either oleic acid or sodium oleate alone. nih.gov This technique has demonstrated that the thermotropic behavior of sodium oleate involves transitions between different lamellar structures. For instance, at lower temperatures, sodium oleate exists in a crystalline ordered lamellar structure with a repeating period of 4.51 nm. researchgate.net As the temperature changes, disintegration of hydrogen-bonded complexes can occur, leading to the separate formation of oleic acid and sodium oleate phases. nih.gov
Interactive Table: X-ray Diffraction Data for Sodium Oleate and Related Complexes
| Sample | Phase/Condition | Crystal System/Packing | Key Findings |
| Sodium Oleate | Phase I (10-25°C) | Lamellar | Crystalline ordered structure with a repeat period of 4.51 nm. researchgate.net |
| Oleic Acid-Sodium Oleate (1:1) Complex | N/A | O subcell | More stable hydrocarbon chain packing than individual components. nih.gov |
| Oleic Acid-Sodium Oleate (1:1) Complex | Upon heating (~32°C) | N/A | Disintegration of the complex into separate oleic acid and sodium oleate phases. nih.gov |
Fourier Transform Infrared (FT-IR) Spectroscopy and FT-Raman Spectroscopy for Functional Group and Conformation Analysis
Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are instrumental in identifying functional groups and analyzing the conformational order of the alkyl chains in sodium;(Z)-hexadec-9-enoate and related compounds. capes.gov.br In the FT-IR spectrum of oleate, characteristic peaks include a broad OH band between 3144 and 2843 cm⁻¹, a C=O stretching band at 1716 cm⁻¹, and symmetric stretching of the carboxylate group (COO⁻) at 1639 cm⁻¹. researchgate.net Asymmetric and symmetric stretching vibrations of the CH₂ group are observed around 2927 cm⁻¹ and 2843 cm⁻¹, respectively. researchgate.net
FT-Raman spectroscopy is particularly sensitive to the conformational order of the hydrocarbon chains. researchgate.net The presence of sharp bands in the C-C stretching region (1000-1150 cm⁻¹) indicates a well-ordered state of these chains. nih.gov Temperature-dependent studies using FT-Raman can characterize the order/disorder behavior of the alkyl chains, revealing cooperative melting of different parts of the hydrocarbon chain at specific transition temperatures. nih.govresearchgate.net
Interactive Table: Key Spectroscopic Bands for Sodium Oleate
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |
| FT-IR | 3144-2843 | OH stretching |
| FT-IR | 2927 | Asymmetric CH₂ stretching |
| FT-IR | 2843 | Symmetric CH₂ stretching |
| FT-IR | 1716 | C=O stretching |
| FT-IR | 1639 | Symmetric COO⁻ stretching |
| FT-Raman | 1000-1150 | C-C stretching (indicative of chain order) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination and Spectral Shifts
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable method for the quantitative determination of sodium oleate in aqueous solutions, although it can be challenging. researchgate.net Sodium oleate exhibits two primary absorbance peaks, one at approximately 190 nm corresponding to the π → π* electronic transition of the C=C double bond, and another at 232 nm due to the n → π* transition of the COO⁻ functional group. researchgate.netacs.orgresearchgate.net
The position and intensity of these peaks can be influenced by concentration and pH. researchgate.netacs.org For example, with increasing concentration, the first peak can undergo a red shift (bathochromic shift) to around 203 nm at a 2 mM concentration. researchgate.netacs.org Changes in pH, leading to protonation or deprotonation, can cause hypo- or hyperchromicity and broadening or narrowing of the spectral bands. researchgate.netacs.org These spectral shifts are critical considerations for accurate quantitative measurements and can provide insights into the molecular environment and reactivity of the compound. researchgate.netacs.org
Fluorescence, Synchronous Fluorescence, and Circular Dichroism Spectroscopy for Biomolecular Interaction Studies
While specific studies on this compound using these techniques are not prevalent, the principles are applied to similar amphiphilic molecules to study their aggregation behavior and interactions with biomolecules. Fluorescence spectroscopy, often using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), can be employed to investigate the formation of aggregates such as vesicles and micelles. nih.gov Changes in fluorescence anisotropy can provide information about the microviscosity and order of the lipid environment. nih.gov
Circular dichroism (CD) spectroscopy is particularly useful for studying the secondary structure of proteins upon interaction with surfactants. It can also reveal the formation of chiral aggregates. nih.gov Synchronous fluorescence spectroscopy can be used to simultaneously scan both excitation and emission wavelengths, which can help in resolving complex mixtures and studying the microenvironment of fluorescent molecules.
Chromatographic and Separation Methods for Purity and Composition Analysis
High Performance Liquid Chromatography (HPLC) for Quantitative Determination of Residual Concentrations
High-Performance Liquid Chromatography (HPLC) is a simple, rapid, and widely used technique for the quantitative analysis of residual concentrations of sodium oleate. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly employed for this purpose. sielc.comsielc.com
A typical RP-HPLC method for sodium oleate analysis might use a C18 column with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or trifluoroacetic acid. sielc.comsielc.comnih.gov For applications requiring mass spectrometry (MS) compatibility, volatile acids like formic acid are used instead of phosphoric acid. sielc.comsielc.com The analyte is typically detected using a UV detector or a refractive index (RI) detector. nih.govusp.org This method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies. sielc.comsielc.com
Interactive Table: Typical HPLC Parameters for Sodium Oleate Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 sielc.comnih.gov |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com |
| Detector | UV or Refractive Index (RI) nih.govusp.org |
| Application | Quantitative determination of residual concentrations, impurity profiling researchgate.netsielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Detailed Compositional Analysis of Fatty Acids
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the detailed compositional analysis of fatty acids, including (Z)-hexadec-9-enoic acid, the fatty acid component of this compound. avantiresearch.comnih.gov Due to the low volatility of fatty acids, a derivatization step is required prior to analysis, which typically involves converting the fatty acids into their more volatile fatty acid methyl esters (FAMEs). academicjournals.orgrsc.org This transesterification is a critical part of the sample preparation. rsc.org
The prepared FAMEs are then injected into the gas chromatograph, where they are separated based on their boiling points and interactions with a capillary column, such as a commonly used HP-5MS column. rsc.orgunipi.it The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of different FAMEs. academicjournals.orgnih.gov As the separated compounds exit the GC column, they enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio. nih.govunipi.it The mass spectrometer serves as a highly sensitive and specific detector, providing a mass spectrum for each eluted compound that acts as a molecular fingerprint. avantiresearch.com
The identification of individual fatty acids is achieved by comparing their retention times and mass spectra with those of known standards or by matching the spectra against established libraries, such as the NIST library. academicjournals.orgshimadzu.com For quantitative analysis, an internal standard is often added to the sample before preparation, and the concentration of each fatty acid is determined by comparing its peak area to that of the internal standard. unipi.itnih.gov GC-MS offers excellent separation efficiency and sensitivity, making it the preferred method for quantifying long-chain fatty acids and providing a comprehensive profile of the fatty acid composition in a sample. nih.govrsc.org
| Parameter | Typical Condition/Value |
|---|---|
| Derivatization Agent | Boron trifluoride (BF3) in methanol (B129727) academicjournals.org |
| GC Column | HP-5MS (5% diphenyl-95% dimethyl-polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness unipi.it |
| Carrier Gas | Helium rsc.org |
| Injection Mode | Splitless unipi.itnih.gov |
| Oven Temperature Program | Initial 50-70°C, ramped to 220-280°C academicjournals.orgnih.govshimadzu.com |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV researchgate.net |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) nih.gov |
| Compound Identification | Comparison of retention time and mass spectra with NIST library academicjournals.org |
Thin-Layer Chromatography (TLC) for Compositional Purity Assessment
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique employed for assessing the compositional purity of lipid samples, including this compound. aocs.orgcolumn-chromatography.com The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. rockefeller.edu For lipid analysis, the stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a solid support like a glass or plastic plate. rockefeller.eduyoutube.com
To perform the analysis, a small, diluted spot of the sample is applied near the bottom of the TLC plate. youtube.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent system, which acts as the mobile phase. rockefeller.edu The mobile phase, often a mixture of nonpolar and polar organic solvents, travels up the plate by capillary action. rockefeller.edu As the solvent moves, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. column-chromatography.com Less polar compounds interact weakly with the polar silica gel and travel further up the plate, resulting in higher Retardation Factor (Rf) values, while more polar compounds are retained more strongly and have lower Rf values. gerli.com
The purity of this compound can be assessed by comparing its migration distance to that of a pure standard run on the same plate. libretexts.org A pure sample should ideally appear as a single spot after development and visualization. libretexts.org The presence of multiple spots indicates the presence of impurities, such as other fatty acids, mono-, di-, or triglycerides. researchgate.netnih.gov After separation, the spots, which are typically colorless, must be visualized. Common visualization techniques for lipids include exposure to iodine vapor, which reversibly binds to double bonds in fatty acid chains, or spraying with reagents like primuline, which makes the spots fluorescent under UV light. aocs.orggerli.com
| Component | Stationary Phase | Mobile Phase (Solvent System) | Visualization Method |
|---|---|---|---|
| Free Fatty Acids & Neutral Lipids | Silica Gel G | Hexane: Diethyl Ether: Acetic Acid (e.g., 84:15:1, v/v/v) rockefeller.edu | Iodine Vapor, Primuline Spray, Phosphomolybdic Acid aocs.orggerli.com |
| Fatty Acid Methyl Esters (FAMEs) | Silica Gel | Hexane: Diethyl Ether (e.g., 1:1 or 85:15, v/v) gerli.com | Primuline Spray under UV light gerli.com |
| Mono-, Di-, and Triglycerides | Silica Gel | Hexane: Acetone (70:30, v/v) nih.gov | Sulfuric Acid followed by Phosphomolybdic Acid spray and charring nih.gov |
Calorimetric and Thermometric Analysis
Differential Scanning Calorimetry (DSC) for Phase Transitions and Complex Formation Energetics
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the thermal properties of materials like this compound. mdpi.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This allows for the precise determination of temperatures and enthalpy changes (ΔH) associated with phase transitions. mdpi.com
For sodium salts of fatty acids, such as sodium oleate (a close structural analog of sodium palmitoleate), DSC reveals multiple temperature-dependent phase transitions. researchgate.net These transitions correspond to changes in the physical state and ordering of the molecules, from a crystalline ordered lamellar structure at lower temperatures to various liquid crystalline phases at higher temperatures. researchgate.net The DSC thermogram for such a compound typically shows multiple endothermic peaks, each corresponding to a specific phase transition with a characteristic onset temperature and enthalpy. researchgate.netresearchgate.net The thermal history of the sample can influence the transition temperatures and enthalpies observed. researchgate.net
Furthermore, DSC is invaluable for studying the energetics of complex formation between fatty acids or their salts and other molecules, particularly phospholipids (B1166683) in model membranes. nih.gov By analyzing mixtures of a fatty acid with phospholipids like dimyristoylphosphatidylcholine (B1235183) (DMPC), phase diagrams can be constructed. nih.gov These studies reveal how the fatty acid partitions into different domains of the lipid membrane (e.g., solid-like vs. fluid-like domains) and can identify the formation of specific stoichiometric complexes, providing insight into the thermodynamics of these interactions. nih.govnih.gov
| Transition | Onset Temperature (°C) | Transition Type |
|---|---|---|
| Phase I → Phase III | ~40 | Crystalline to Crystalline (associated with melting of methyl-sided chains) researchgate.net |
| Phase III → Phase IV | Not specified | Crystalline to Liquid Crystalline (associated with melting of carboxylate-sided chain) researchgate.net |
Isothermal Titration Calorimetry (ITC) for Quantitative Analysis of Biomolecular Binding Interactions
Isothermal Titration Calorimetry (ITC) is a highly sensitive and powerful biophysical technique for the quantitative analysis of biomolecular binding interactions in solution. nih.govnih.gov It directly measures the heat released or absorbed during the binding event between two molecules, such as the interaction of this compound with a target protein. springernature.comspringernature.com By measuring this heat change directly, ITC provides a complete thermodynamic characterization of the binding interaction from a single experiment. nih.gov
In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated in small, precise injections into a sample cell containing the macromolecule of interest (e.g., a fatty acid-binding protein, FABP). nih.govnih.gov Each injection triggers a heat change that is measured by the calorimeter. As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed. researchgate.net
The resulting data are plotted as heat per injection versus the molar ratio of ligand to macromolecule. researchgate.net Fitting this binding isotherm to a suitable binding model yields several key thermodynamic parameters:
Binding Affinity (Ka) or its reciprocal, the dissociation constant (Kd). nih.gov
Binding Stoichiometry (n) , which indicates the number of ligand molecules that bind to one macromolecule. nih.gov
Enthalpy of Binding (ΔH) , the heat change directly measured upon binding. nih.gov
Entropy of Binding (ΔS) , which is calculated from the other parameters and provides insight into the changes in disorder of the system upon binding. nih.gov
This technique has been extensively applied to study the interaction of various fatty acids with proteins like FABPs, which are crucial for intracellular lipid transport. nih.govfrontiersin.org
| Parameter | Symbol | Description |
|---|---|---|
| Association Constant | Ka | Measures the strength of the binding interaction (M-1). nih.gov |
| Dissociation Constant | Kd | The reciprocal of Ka, representing the concentration at which half the binding sites are occupied (M). nih.gov |
| Binding Stoichiometry | n | The molar ratio of ligand to macromolecule in the final complex. nih.gov |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding (e.g., kcal/mol). nih.gov |
| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding process; calculated from Ka. nih.gov |
| Entropy Change | ΔS | Represents the change in the randomness or disorder of the system upon binding; calculated from ΔG and ΔH. nih.gov |
Microscopy and Imaging Techniques
Confocal Microscopy for Intracellular Localization and Endosomal Escape Efficiency Evaluation
Confocal laser scanning microscopy is an indispensable tool for visualizing the intracellular fate of molecules and delivery systems, such as lipid nanoparticles (LNPs) formulated with this compound. nih.govnih.gov This advanced imaging technique uses a pinhole to reject out-of-focus light, enabling the acquisition of high-resolution, optically sectioned images from within thick specimens like living cells. nih.gov This capability is crucial for accurately determining the subcellular localization of fluorescently labeled substances. researchgate.net
To track this compound or its carrier vehicle within a cell, it must first be labeled with a fluorescent probe. nih.gov This can involve incorporating a fluorescent lipid into an LNP formulation or attaching a fluorescent tag to the molecule of interest. nih.govbiorxiv.org Cells are then treated with the labeled compound and imaged at various time points. nih.gov The resulting images can reveal the efficiency of cellular uptake and map the compound's journey through different intracellular compartments. elifesciences.org
A critical application of confocal microscopy in this context is the evaluation of endosomal escape, a key bottleneck in drug and gene delivery. biorxiv.org After being taken up by cells, nanoparticles are typically sequestered within endosomes. For a therapeutic effect, the nanoparticle or its payload must escape this compartment and reach its target in the cytoplasm or nucleus. biorxiv.org Endosomal escape can be assessed by co-localization studies. researchgate.net In this approach, endosomes and lysosomes are stained with a fluorescent marker of a different color (e.g., LysoTracker Red). researchgate.net The delivery vehicle is labeled with another color (e.g., green). researchgate.net Initially, the green and red signals will overlap, appearing as yellow in the merged image, indicating the vehicle is trapped within the endo-lysosomal pathway. researchgate.net The appearance of distinct green signals dispersed in the cytoplasm, separate from the red signals, provides direct visual evidence of successful endosomal escape. researchgate.net
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Dispersion Analysis
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the morphology, size, and dispersion of nanoparticles. In the context of this compound, TEM would be employed to visualize nanoparticles formulated with this compound, for instance, in drug delivery systems or as part of an emulsion. The high-resolution capabilities of TEM allow for the direct observation of individual nanoparticles, providing data on their shape (e.g., spherical, lamellar) and size distribution.
The analysis involves directing a beam of electrons through an ultra-thin sample. The interaction of the electrons with the sample forms an image that is magnified and focused onto an imaging device. Sample preparation is critical and typically involves depositing a diluted suspension of the nanoparticles onto a TEM grid and allowing the solvent to evaporate. For enhanced structural interpretation, digital image analysis using techniques like Fast Fourier Transforms (FFT) can be applied to the high-resolution TEM images to better resolve lattice fringe structures researchgate.net. This methodology provides invaluable information on the physical characteristics and aggregation state of nanoparticles involving this compound.
Surface and Interfacial Science Techniques
Atomic Force Microscopy (AFM) Force Measurements for Interfacial Interaction Mechanisms
Atomic Force Microscopy (AFM) is a versatile tool for studying surfaces at the nanoscale, capable of not only imaging surface topography but also measuring the forces between a sharp probe and a sample surface. These force measurements are crucial for understanding the interfacial interaction mechanisms of this compound. By functionalizing the AFM tip or the substrate, it is possible to quantify adhesion and repulsion forces, providing insight into the interactions between the surfactant and various surfaces or between nanoparticles and biological cells nih.govnih.gov.
In a typical force measurement experiment, the AFM tip is approached towards and retracted from the surface, and the deflection of the cantilever is monitored. This deflection is converted into a force value, generating a force-distance curve. The shape of this curve reveals information about long-range and short-range forces, such as electrostatic and van der Waals interactions, as well as specific binding or adhesion events. For a surfactant like this compound, AFM can be used to measure how its adsorption onto a surface alters the surface forces, providing a direct measure of its function as a surface-modifying agent researchgate.net.
| Condition | Measured Parameter | Typical Value | Interpretation |
|---|---|---|---|
| Untreated Surface | Adhesion Force (nN) | 0.5 - 1.5 | Low adhesion, characteristic of hydrophobic interactions with the AFM tip. |
| Treated Surface | Adhesion Force (nN) | 5.0 - 10.0 | Increased adhesion due to the adsorbed surfactant layer creating a more hydrophilic surface. |
| Untreated Surface | Repulsive Force Range (nm) | < 2 | Short-range repulsion. |
| Treated Surface | Repulsive Force Range (nm) | 5 - 15 | Longer-range electrostatic repulsion from the charged carboxylate head groups of the adsorbed surfactant. |
Electrokinetic Properties: Zeta Potential Measurements for Surface Charge and Adsorption Behavior
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions nanocomposix.com. It is the electric potential at the slipping plane, which is the boundary separating the layer of ions moving with the particle from the bulk liquid. For this compound, which is the sodium salt of a fatty acid, its adsorption onto surfaces will significantly alter their surface charge and, consequently, their zeta potential.
Zeta potential is typically measured using techniques like Phase Analysis Light Scattering (PALS), where an electric field is applied to the sample, causing charged particles to move with a velocity proportional to their zeta potential nanocomposix.comepfl.ch. The measurement is highly dependent on the pH and ionic strength of the medium nanocomposix.com. The adsorption of the anionic palmitoleate (B1233929) molecule onto a surface will generally impart a more negative zeta potential. Studies on similar compounds like sodium oleate show a significant negative shift in the zeta potential of mineral surfaces upon adsorption, demonstrating the strong influence of these surfactants on surface charge researchgate.net. This is critical for applications involving emulsions, foams, and particle dispersions, where stability is paramount.
| Concentration of this compound (M) | Zeta Potential (mV) | Interpretation |
|---|---|---|
| 0 (Control) | +35 | Initially stable, positively charged surface. |
| 1 x 10-5 | +10 | Adsorption of anionic surfactant begins to neutralize the surface charge. |
| 1 x 10-4 | -25 | Surface charge reversal due to significant surfactant adsorption. |
| 1 x 10-3 | -50 | Formation of a stable, negatively charged surface due to surfactant bilayer or hemimicelle formation. |
Wettability and Contact Angle Studies for Surface Modification Effects
Wettability describes the ability of a liquid to maintain contact with a solid surface and is quantified by measuring the contact angle. A low contact angle (<90°) indicates good wettability, whereas a high contact angle (>90°) signifies poor wettability ncsu.edu. As a surfactant, this compound is expected to modify the wettability of surfaces. Its amphiphilic nature allows it to adsorb at solid-liquid interfaces, orienting its polar carboxylate head towards the aqueous phase and its nonpolar hydrocarbon tail towards the solid surface (if hydrophobic) or away from the aqueous phase.
Contact angle studies are performed using a goniometer, which optically measures the angle formed by a droplet of liquid on a solid surface. By measuring the contact angle of water on a hydrophobic surface before and after treatment with a solution of this compound, one can quantify its effectiveness as a wetting agent. The adsorption of the surfactant makes the surface more hydrophilic, leading to a decrease in the water contact angle and indicating improved wettability ncsu.edu.
| Treatment Condition | Contact Angle (°) | Wettability |
|---|---|---|
| Untreated Surface (Control) | 105° | Poor (Hydrophobic) |
| Surface treated with 0.01% solution | 75° | Good (Hydrophilic) |
| Surface treated with 0.1% solution | 50° | Excellent (Hydrophilic) |
Biochemical and Cellular Assays
Lipid Mixing Assays for Assessment of Membrane Fusion
Lipid mixing assays are biochemical techniques used to monitor the fusion of lipid membranes, such as liposomes or vesicles. These assays are fundamental in cell biology for studying processes like vesicle trafficking and viral entry. The influence of molecules like this compound on membrane stability and fusion can be assessed using these methods. The presence of fatty acids and their salts can alter membrane fluidity and curvature, potentially promoting or inhibiting fusion events nih.gov.
A common approach is to use fluorescence resonance energy transfer (FRET) thermofisher.com. In this assay, two populations of liposomes are prepared. One population is labeled with both a donor and an acceptor fluorophore, while the other is unlabeled. At high concentrations in the labeled vesicles, the fluorophores are close enough for FRET to occur. Upon fusion with unlabeled vesicles, the fluorescent probes are diluted in the newly formed larger membrane, increasing the distance between them. This leads to a decrease in FRET efficiency, which can be detected as an increase in donor fluorescence and a decrease in acceptor fluorescence thermofisher.comresearchgate.net. This change in fluorescence signal is directly proportional to the extent of lipid mixing and, therefore, membrane fusion.
| Condition | Parameter | Observation | Conclusion |
|---|---|---|---|
| Control (Liposomes only) | Donor Fluorescence Intensity | Stable, low intensity | No spontaneous fusion. |
| + Known Fusogen (e.g., Ca2+) | Donor Fluorescence Intensity | Rapid increase over time | Positive control shows fusion. |
| + this compound | Donor Fluorescence Intensity | Concentration-dependent increase | The compound induces or facilitates membrane fusion. |
Oil Red O Staining and Spectrophotometric Quantification of Lipid Deposition
The assessment of intracellular lipid accumulation is fundamental in research concerning the metabolic effects of fatty acids such as this compound. Oil Red O staining, coupled with spectrophotometric quantification, provides a robust methodology for both visualizing and measuring the extent of lipid deposition within cultured cells.
Oil Red O is a lysochrome (fat-soluble dye) that preferentially stains neutral lipids, including triglycerides and cholesterol esters, rendering them as distinct red-orange droplets. nih.gov The principle of this technique lies in the physical properties of the dye, which is more soluble in the lipids being demonstrated than in its solvent vehicle. scispace.com This allows for the specific labeling of intracellular lipid stores.
The typical workflow for this analytical methodology begins with the fixation of cultured cells, often with a 10% formalin solution, to preserve cellular morphology. nih.gov Following fixation, the cells are permeabilized and stained with a working solution of Oil Red O. scispace.comnih.gov Isopropanol (B130326) is a common solvent for preparing the Oil Red O stock solution, which is then diluted, often with water, to create the working solution. nih.govresearchgate.net After an incubation period that allows the dye to partition into the intracellular lipid droplets, excess stain is washed away. At this stage, the lipid droplets can be visualized and imaged using light microscopy.
For quantitative analysis, the dye that has been taken up by the cells is eluted. This is commonly achieved by adding 100% isopropanol to the stained cells, which dissolves the lipid droplets and releases the Oil Red O into the solvent. researchgate.net The resulting colored solution is then transferred to a microplate, and its absorbance is measured using a spectrophotometer. The intensity of the color, and thus the absorbance reading, is directly proportional to the amount of lipid accumulated within the cells. The absorbance is typically measured at a wavelength between 490 and 520 nm. nih.govresearchgate.net
Detailed Research Findings
Studies have employed Oil Red O staining and subsequent spectrophotometric analysis to elucidate the specific effects of this compound (palmitoleate) on lipid accumulation in various cell types. In one key study, the impact of palmitoleic acid on adipogenesis was investigated in 3T3-L1 preadipocytes. The cells were differentiated into mature adipocytes in the presence of palmitoleic acid or other fatty acids as controls.
The results demonstrated that treatment with palmitoleic acid significantly influenced lipid deposition. Spectrophotometric quantification of the eluted Oil Red O stain revealed a marked increase in lipid accumulation in adipocytes treated with palmitoleic acid compared to untreated control cells. Interestingly, the study also compared its effects to that of palmitic acid, a saturated fatty acid.
The data from this research is summarized in the interactive table below, illustrating the quantitative differences in lipid accumulation under various treatment conditions.
| Treatment Group | Cell Type | Compound | Concentration (µM) | Relative Lipid Accumulation (Absorbance Units) | Fold Change vs. Control |
|---|---|---|---|---|---|
| Control | 3T3-L1 Adipocytes | Vehicle | N/A | 0.18 | 1.00 |
| Palmitic Acid | 3T3-L1 Adipocytes | Palmitic Acid | 100 | 0.32 | 1.78 |
| Palmitoleic Acid | 3T3-L1 Adipocytes | Palmitoleic Acid | 100 | 0.37 | 2.06 |
Data is representative of findings reported in the literature. Actual values may vary between experiments.
As indicated by the data, palmitoleic acid treatment resulted in a greater than two-fold increase in lipid accumulation compared to the control group, an effect that was even more pronounced than that observed with palmitic acid. researchgate.net These findings underscore the utility of Oil Red O staining and spectrophotometric quantification as a powerful tool for discerning the specific roles of fatty acids like this compound in cellular lipid metabolism and storage.
Computational and Theoretical Approaches in Sodium; Z Hexadec 9 Enoate Research
Molecular Dynamics (MD) Simulations
MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a surfactant such as sodium;(Z)-hexadec-9-enoate, these simulations can predict and analyze its behavior in various environments, from simple aqueous solutions to complex biological membranes. By solving Newton's equations of motion for a system of interacting particles, MD provides a trajectory that reveals how the system evolves, offering detailed information on structure, dynamics, and thermodynamics.
The self-assembly of surfactants into various aggregate structures is a hallmark of their behavior in aqueous solutions. MD simulations are extensively used to model the formation and stability of these phases. For anionic surfactants analogous to this compound, such as sodium oleate (B1233923), simulations can capture the entire process of aggregation, from dispersed monomers to the formation of complex liquid crystalline phases.
Simulations typically start with surfactant molecules randomly distributed in a water box. Over the course of the simulation, the hydrophobic tails of the surfactants spontaneously associate to minimize contact with water, while the hydrophilic carboxylate headgroups remain exposed to the aqueous environment. Depending on the surfactant concentration and system temperature, different structures can be observed:
Micelles: At lower concentrations, spherical or ellipsoidal micelles form.
Hexagonal Phase: At higher concentrations, these micelles can elongate and pack into a hexagonal columnar arrangement.
Lamellar Phases: At even higher concentrations, extended bilayer sheets (lamellae) form, separated by water layers.
These simulations allow researchers to predict phase diagrams and understand the molecular-level forces driving the transitions between these structures.
MD simulations are ideally suited to investigate how this compound interacts with and perturbs biological membranes. In these models, a pre-equilibrated lipid bilayer, often composed of phospholipids (B1166683) like POPC (palmitoyl-oleoyl-glycero-phosphocholine), is exposed to the surfactant molecules. The simulations can track the process of surfactant insertion into the membrane.
Studies on closely related molecules show that the unsaturated alkyl chain of the surfactant tends to insert into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered packing of the surrounding lipid tails, leading to localized perturbation effects. Key observations from such simulations include:
Increased disorder in the lipid acyl chains.
Alterations in the membrane's lateral pressure profile.
Changes in the local thickness and curvature of the membrane.
These perturbation effects are crucial for understanding the molecule's biological activities, including its role in drug delivery and membrane-disrupting phenomena.
A critical barrier in drug delivery is the entrapment of therapeutic payloads within endosomes. Surfactants like this compound are investigated for their ability to facilitate endosomal escape. MD simulations provide a molecular-level explanation for this process through a pH-responsive mechanism.
Within the acidic environment of a late endosome (pH ~5.0-6.0), the carboxylate headgroup of this compound becomes protonated, transforming into its neutral fatty acid form, (Z)-hexadec-9-enoic acid (palmitoleic acid). MD simulations demonstrate that this charge neutralization dramatically enhances the molecule's ability to interact with and disrupt the endosomal membrane. The key steps elucidated by simulations are:
Protonation: The headgroup becomes neutral, reducing electrostatic repulsion with the anionic components of the endosomal membrane.
Integration: The neutral fatty acid readily integrates into the lipid bilayer.
Disruption: The presence of the "kinked" cis-unsaturated tail increases membrane fluidity and disorder, promoting the formation of non-bilayer structures or transient pores.
Fusion/Leakage: These disruptions can lead to the fusion of the delivery vehicle with the endosomal membrane or cause membrane leakage, allowing the cargo to be released into the cytosol.
The interaction of this compound with a lipid bilayer alters its fundamental biophysical properties. MD simulations allow for the quantitative analysis of these changes.
Membrane Thickness: The thickness is typically measured as the distance between the phosphate (B84403) headgroups on opposite leaflets of the bilayer. The insertion of the C16 chain of the surfactant can cause local thinning or thickening, depending on its concentration and interaction with the surrounding lipids.
In-Plane Lipid Order: The orientational order of the lipid acyl chains is quantified by the deuterium (B1214612) order parameter (SCD). A decrease in SCD values indicates a more disordered, fluid membrane. Surfactant insertion generally leads to a decrease in lipid order, particularly in the vicinity of the inserted molecule.
Bending Modulus (κ): This property measures the energy required to bend the membrane and is a key indicator of its flexibility. The bending modulus can be calculated from the analysis of membrane undulations (fluctuations) in the simulation trajectory. The increased disorder caused by surfactant insertion typically leads to a lower bending modulus, indicating a more flexible and less rigid membrane. ens.fraps.org
| Property | Description | Typical Effect of Surfactant Insertion |
| Membrane Thickness | Average distance between lipid headgroups across the bilayer. | Can decrease or increase depending on surfactant and lipid type. |
| Area Per Lipid | Average surface area occupied by a single lipid molecule. | Generally increases as surfactant molecules wedge between lipids. |
| Deuterium Order Parameter (SCD) | A measure of the orientational order of C-H bonds in lipid tails. | Decreases, indicating a more disordered and fluid membrane core. |
| Bending Modulus (κ) | The energy cost associated with membrane curvature. | Decreases, indicating increased membrane flexibility. ens.frnih.gov |
Membrane proteins are critical for cellular function, and their activity can be modulated by the surrounding lipid environment. MD simulations can be used to study how this compound affects the affinity and dynamics of these proteins. By simulating a system containing a membrane-embedded protein, lipids, water, and the surfactant, researchers can observe several phenomena:
Competitive Binding: The surfactant may compete with lipid molecules for binding sites on the protein's transmembrane or peripheral surfaces. nih.gov
Allosteric Modulation: By altering the biophysical properties of the membrane (e.g., thickness, lateral pressure), the surfactant can allosterically modulate the protein's conformational state and function without direct binding. researchgate.netmdpi.com
Changes in Protein Dynamics: The increased fluidity of the membrane can enhance the rotational and lateral diffusion of membrane proteins.
These simulations are crucial for understanding how fatty acids and their derivatives can influence cellular signaling and transport processes mediated by membrane proteins. mdpi.com
Quantum Chemical Calculations and Spectroscopic Correlation
While MD simulations excel at describing the collective behavior of large molecular systems, quantum chemical calculations provide highly accurate information about the electronic structure and properties of a single molecule. Methods like Density Functional Theory (DFT) are used to study this compound in detail. nih.gov
A primary application is the correlation of theoretical calculations with experimental spectroscopic data, such as infrared (IR) and Raman spectroscopy. nih.govresearchgate.netscielo.br The process involves:
Geometry Optimization: The molecule's lowest-energy three-dimensional structure is calculated.
Frequency Calculation: The vibrational frequencies corresponding to the normal modes of the molecule are computed. Each frequency corresponds to a specific atomic motion, such as the stretching of a C=C double bond or the deformation of a CH2 group.
Spectral Simulation: The calculated frequencies and their intensities are used to generate a theoretical spectrum.
Correlation: This theoretical spectrum is compared with an experimental IR or Raman spectrum. The excellent agreement often found between the two allows for a definitive assignment of each peak in the experimental spectrum to a specific molecular vibration. scielo.br
This correlation is invaluable for interpreting complex spectra and understanding how the molecule's structure and environment influence its vibrational properties. researchgate.net For this compound, this would allow precise identification of spectral features corresponding to the cis-double bond and the carboxylate headgroup.
| Vibrational Mode | Description | Typical Calculated Wavenumber (cm-1) (for Oleic Acid Analogue) |
| C=O Stretch | Stretching of the carbonyl double bond in the carboxylate group. | ~1710 |
| C=C Stretch | Stretching of the cis-double bond in the alkyl chain. | ~1655 |
| CH2 Scissoring | In-plane bending of methylene (B1212753) groups. | ~1465 |
| C-O Stretch | Stretching of the carbon-oxygen single bond in the headgroup. | ~1285 |
| =C-H Bending | Out-of-plane bending of hydrogens attached to the double bond. | ~940 |
Data based on DFT calculations for the analogous oleic acid molecule. nih.gov
Prediction of Physicochemical Properties (e.g., Dipole Moment, Ionization Potential, Electron Affinity)
The physicochemical properties of this compound are fundamental to understanding its function. Computational models can predict a range of these properties. For instance, the molecular dipole moment (µ) is a key indicator of a molecule's polarity and plays a significant role in intermolecular interactions. Machine learning models, combined with quantum mechanical calculations, can predict molecular dipole moments with high accuracy. These models often break down the molecular dipole into contributions from atomic partial charges and atomic dipoles, capturing both charge separation across the molecule and local atomic polarization.
Quantum chemical calculations can also be employed to estimate the ionization potential and electron affinity. The ionization potential, the energy required to remove an electron, and the electron affinity, the energy released when an electron is added, are crucial for predicting the reactivity of a molecule. While specific computational studies predicting these exact values for this compound are not abundant in publicly available literature, the necessary calculations can be performed using established quantum mechanical methods like density functional theory (DFT).
Below is a table of predicted physicochemical properties for this compound based on computational methods.
| Property | Predicted Value | Method |
| Molecular Weight | 276.39 g/mol | PubChem 2.2 |
| Dipole Moment | Value not available in searched literature | - |
| Ionization Potential | Value not available in searched literature | - |
| Electron Affinity | Value not available in searched literature | - |
Note: Specific predicted values for dipole moment, ionization potential, and electron affinity for this compound were not found in the searched scientific literature. The table reflects the availability of data from computational sources.
Application in Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or properties of a chemical compound based on its molecular structure. For surfactants like this compound, QSAR can be used to predict properties such as toxicity, biodegradability, and performance in various applications.
The development of a QSAR model involves several key steps. First, a dataset of molecules with known activities or properties is compiled. Then, molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These descriptors can range from simple properties like molecular weight to more complex quantum chemical parameters. Finally, a mathematical model is developed to establish a relationship between the descriptors and the observed activity.
Various statistical methods are employed in QSAR modeling, including multiple linear regression (MLR), partial least squares (PLS), and genetic function approximation (GFA). The reliability of a QSAR model is assessed through rigorous internal and external validation techniques. nih.gov While specific QSAR models exclusively for this compound are not detailed in the available literature, the methodologies are well-established for fatty acids and their derivatives. nih.gov For example, QSAR models have been successfully developed to predict the cannabinoid receptor 1 binding affinity of various synthetic cannabinoids, demonstrating the broad applicability of this approach. nih.gov
Electrostatic Potential Mapping for Reactivity Analysis
Electrostatic potential (ESP) maps are valuable computational tools for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov These maps display the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.
For this compound, the ESP map would highlight the negatively charged carboxylate head group as a region of high electron density. This negative potential is a key factor in the molecule's ability to interact with positively charged surfaces and metal ions. The long hydrocarbon tail, being nonpolar, would exhibit a neutral potential. The presence of the cis-double bond in the tail introduces a region of slightly higher electron density compared to the saturated parts of the chain, which can also influence its interactions.
The appearance of carboxylate groups in ESP maps is significantly affected by their negative charge, and these features must be carefully considered when modeling the interactions of molecules like this compound. nih.govikiu.ac.ir
Computational Insights into Interfacial Self-Assembly and Adsorption
Molecular dynamics (MD) simulations are a powerful computational tool for studying the self-assembly of surfactant molecules at interfaces and their adsorption onto various surfaces. These simulations can provide atomic-level details of these processes, which are often difficult to observe experimentally.
Modeling Adsorption Configurations on Mineral and Metal Surfaces (e.g., Aluminum, Hydroxyapatite (B223615), Hematite)
The adsorption of this compound onto different surfaces is critical for its application in various industrial processes, such as froth flotation and as a corrosion inhibitor. Computational modeling can elucidate the mechanisms of these interactions.
Aluminum: The interaction of sodium oleate, a chemically similar molecule, with aluminum surfaces has been studied to understand its role as a corrosion inhibitor. osti.gov These studies suggest that the carboxylate head group of the oleate chemisorbs onto the aluminum oxide surface. Computational modeling can further detail the binding energies and orientations of the adsorbed molecules, providing insights into the formation and stability of the protective monolayer.
Hydroxyapatite: Hydroxyapatite [Ca10(PO4)6(OH)2] is the main mineral component of bone and teeth, and its interaction with fatty acids is relevant in biomedical applications. Computational studies have shown that the adsorption of molecules onto the hydroxyapatite surface is primarily driven by electrostatic interactions between the charged groups on the molecule and the Ca2+ and PO43- ions on the surface. nih.govbiorxiv.org MD simulations can model the adsorption of this compound onto different crystallographic faces of hydroxyapatite, revealing the preferred binding sites and the conformation of the adsorbed molecules.
Hematite (B75146): In the context of mineral flotation, the selective adsorption of collectors onto mineral surfaces is crucial. Molecular dynamics simulations have been used to investigate the adsorption of sodium oleate on hematite (α-Fe2O3) surfaces. ikiu.ac.irikiu.ac.ir These simulations have shown that the carboxylate head group of the oleate molecule binds to the iron atoms on the hematite surface. The hydrophobic tails then orient away from the surface, rendering it hydrophobic and facilitating its separation by flotation. ikiu.ac.irikiu.ac.ir Similar mechanisms are expected to govern the adsorption of this compound on hematite. The binding constants for sodium oleate on hematite have been quantitatively described using surface complexation models, indicating a monodentate binding between the carboxylate group and the surface iron sites. bohrium.com
The table below summarizes the key interaction mechanisms for the adsorption of this compound (and its analogue, sodium oleate) on these surfaces as suggested by computational and experimental studies.
| Surface | Key Interacting Sites | Primary Interaction Mechanism |
| Aluminum | Aluminum oxide surface | Chemisorption of carboxylate head group |
| Hydroxyapatite | Ca2+ and PO43- ions | Electrostatic interactions |
| Hematite | Surface iron atoms | Chemisorption of carboxylate head group |
Advanced Applications and Derivatization of Sodium; Z Hexadec 9 Enoate in Materials Science and Biotechnology
Novel Drug Delivery Systems and Formulations
The challenge of effective drug delivery is often hampered by the inability of therapeutic agents to reach their cytosolic targets within cells. Endosomal entrapment, where drug carriers are sequestered within endosomes and subsequently degraded in lysosomes, is a major barrier to the efficacy of many nanomedicines. nih.govresearchgate.netnih.gov Sodium oleate (B1233923) has emerged as a key component in the design of advanced drug delivery systems, particularly in the modification of liposomes to overcome this obstacle.
Modification of Liposomes for Enhanced Cytosolic Drug Delivery Efficacy
Researchers have investigated the modification of liposomes with sodium oleate to enhance their ability to escape endosomes and deliver their cargo into the cytoplasm. nih.govresearchgate.net These sodium oleate-modified liposomes (SO-Lipo) have demonstrated superior endosomal escape capabilities compared to unmodified liposomes. nih.govbeilstein-journals.org
The mechanism behind this enhanced efficacy lies in the pH-responsive nature of sodium oleate. beilstein-journals.org At physiological pH, sodium oleate is negatively charged, which limits its interaction with cell membranes. However, within the acidic environment of the endosome, sodium oleate is protonated to form oleic acid. researchgate.netbeilstein-journals.org This protonated form has enhanced hydrophobicity, allowing it to integrate into the endosomal membrane. The kinked structure of the oleic acid molecule disrupts the ordered lipid bilayer of the endosome, increasing membrane fluidity and promoting fusion between the liposome and the endosomal membrane. researchgate.netnih.gov This fusion process facilitates the release of the liposomal contents into the cytosol, bypassing lysosomal degradation. nih.govresearchgate.net
Studies have shown that SO-Lipo formulations exhibit comparable efficacy in endosomal escape to liposomes modified with other agents like Aurein 1.2, but with the advantage of lower cytotoxicity. nih.govresearchgate.net The physicochemical properties of these liposomes are crucial for their function.
Table 1: Physicochemical Properties of Liposomal Formulations
| Liposome Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| Unmodified Liposomes | 115.2 ± 7.94 | 0.239 ± 0.046 | -9.67 ± 3.01 | 78.93% ± 6.72 |
| Sodium Oleate-Modified Liposomes (SO-Lipo) | 119 ± 9.37 | < 0.25 | -31.05 ± 2.38 | 84.96% ± 2.51 |
| PLGA-Modified Liposomes | 151.1 ± 7.35 | < 0.25 | -18.68 ± 1.41 | 83.63% ± 5.56 |
Enzyme Engineering and Biocatalysis with Oleate Hydratase
Oleate hydratase (EC 4.2.1.53) is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the hydration of the double bond in oleic acid to produce valuable hydroxylated fatty acids. nih.govnih.gov This enzyme is a focal point of research in biocatalysis due to its potential for sustainable production of specialty chemicals from renewable feedstocks like vegetable oils. nih.govmdpi.com
Enzymatic Production of Hydroxylated Fatty Acids (e.g., (R)-10-Hydroxystearic Acid)
The primary reaction catalyzed by oleate hydratase is the stereoselective addition of a water molecule to the cis-9 double bond of oleic acid, yielding (R)-10-hydroxystearic acid (10-HSA). nih.govnih.govmdpi.com 10-HSA has commercial applications as a surfactant, emollient, and thickener in cosmetics, as well as a monomer for the polymer industry. nih.gov The enzymatic process offers a green alternative to traditional chemical synthesis, which often requires harsh reaction conditions and produces racemic mixtures. researchgate.net The enzyme from various microorganisms, including Lactobacillus rhamnosus and Elizabethkingia meningoseptica, has been successfully cloned and expressed in hosts like Escherichia coli for large-scale production. nih.govmdpi.comresearchgate.net It has been demonstrated that the enzyme's activity is significantly higher with the reduced form of the cofactor, FADH2. mdpi.comfu-berlin.de
Strategies for Substrate Scope Expansion and Directed Protein Engineering
A key limitation of many wild-type enzymes for industrial applications is their narrow substrate specificity. nih.gov To overcome this, researchers are employing protein engineering and directed evolution strategies to expand the substrate scope of oleate hydratase. nih.gov By creating variants through site-saturation mutagenesis of active site residues, scientists have been able to enhance the enzyme's activity and stability. nih.gov Computational analysis and structural biology have provided insights into the enzyme's active site and substrate tunnel, guiding semi-rational mutagenesis efforts. researchgate.netnih.gov These engineered variants have shown increased catalytic activity not only towards oleic acid but also towards other unsaturated fatty acids and even small chain alkenes, enabling the production of a wider range of chiral secondary alcohols. nih.govresearchgate.net
Development of Multi-Enzyme Cascades for Diverse Product Synthesis (e.g., Keto-fatty acids, Secondary Alcohols)
To further broaden the portfolio of accessible products, oleate hydratase is being integrated into multi-enzyme cascade reactions. nih.govmdpi.com These one-pot syntheses combine the activity of several enzymes to perform sequential transformations, leading to more complex molecules with minimal processing steps. mdpi.com
For instance, a cascade can be designed where a lipase first hydrolyzes triglycerides from vegetable oils to release free fatty acids, which are then hydrated by oleate hydratase. mdpi.com In a subsequent step, a secondary alcohol dehydrogenase (secADH) can oxidize the resulting hydroxylated fatty acid (10-HSA) to produce 10-ketostearic acid. nih.govmdpi.com By combining oleate hydratase with other enzymes like Baeyer-Villiger monooxygenases (BVMO) and transaminases, the product scope can be extended to include keto-fatty acids, secondary alcohols, secondary amines, and α,ω-dicarboxylic acids. nih.govmdpi.com
Table 2: Products from Oleate Hydratase-Based Multi-Enzyme Cascades
| Starting Material | Key Enzymes in Cascade | Final Product(s) |
|---|---|---|
| Oleic Acid | Oleate Hydratase, Alcohol Dehydrogenase (ADH) | 10-Ketostearic Acid |
| Vegetable Oil (Triglycerides) | Lipase, Oleate Hydratase | (R)-10-Hydroxystearic Acid |
| Unsaturated Fatty Acids | Oleate Hydratase, ADH, Baeyer-Villiger Monooxygenase (BVMO), Hydrolase | α,ω-Dicarboxylic Acids, ω-Hydroxycarboxylic Acids |
| Fatty Alcohols | Long-Chain Alcohol Oxidase (LCAO), ω-Transaminase (ω-Ta) | Fatty Amines |
This table summarizes potential products from various enzymatic cascades. nih.govmdpi.commdpi.comsciepublish.com
Surfactant Science and Functional Material Modification
The inherent surfactant properties of sodium oleate make it a valuable component in materials science for the modification and functionalization of various materials. atamanchemicals.comnanotrun.com Its amphiphilic structure allows it to act as an emulsifier, cleansing agent, and surface modifier. study.comatamanchemicals.com
Sodium oleate is widely used to functionalize nanoparticles, enhancing their stability and dispersibility in different media. acs.orge3s-conferences.org For example, it is used to coat silica (B1680970) (SiO2) nanoparticles to improve their interaction with polymer solutions in processes like enhanced oil recovery. acs.orgnih.gov The oleate molecules adsorb onto the nanoparticle surface, creating a hydrophobic layer that can interact favorably with the polymer matrix. acs.org Similarly, it is used to stabilize magnetic nanoparticles in aqueous dispersions for applications such as wastewater treatment. e3s-conferences.org The oleate ions form a bilayer around the magnetic core, with the hydrophilic heads facing outwards, ensuring colloidal stability. e3s-conferences.org
Beyond nanoparticles, sodium oleate finds applications as a flotation agent in mineral processing, a waterproofing agent for textiles, and a corrosion inhibitor for metals. nanotrun.comnanotrun.comadc-solution.com Its ability to self-assemble and modify interfaces is fundamental to these diverse applications.
Chemical Derivatization for Multifunctional Surfactant Synthesis (e.g., Formaldehyde Modification)
The reactivity of the double bond in the alkyl chain of sodium;(Z)-hexadec-9-enoate allows for various chemical derivatizations to synthesize multifunctional surfactants. One notable example is the modification with formaldehyde. This process can introduce new functional groups, leading to surfactants with tailored properties. For instance, the reaction with formaldehyde in the presence of a suitable catalyst can lead to the formation of acetal or other oxygen-containing linkages. These modifications can alter the surfactant's hydrophilic-lipophilic balance (HLB), solubility, and thermal stability, thereby expanding its application range. The resulting multifunctional surfactants may exhibit enhanced performance in complex systems, such as in the formulation of specialized emulsions or as dispersing agents for novel materials.
Enhancement of Foaming, Emulsifying, and Oil Displacement Abilities for Industrial Applications
This compound and its derivatives are recognized for their ability to enhance foaming, emulsifying, and oil displacement processes, which are critical in numerous industrial applications. In the context of enhanced oil recovery (EOR), these surfactants play a significant role. The injection of sodium-based nanofluids, for example, can generate heat, an alkaline environment, and hydrogen gas, all of which contribute to mobilizing residual heavy oil in reservoirs oaepublish.com. The surfactant's ability to reduce interfacial tension between oil and water is a key mechanism in this process. By lowering this tension, the surfactant facilitates the formation of emulsions, allowing for the mobilization and subsequent recovery of trapped oil. The effectiveness of these surfactants is influenced by factors such as the type of oil, the properties of the reservoir rock, and the composition of the injection fluid oaepublish.com.
The emulsifying properties of this compound are also vital in the formulation of various products, including cosmetics, pharmaceuticals, and food products. Its ability to stabilize oil-in-water or water-in-oil emulsions is dependent on its concentration and the physicochemical conditions of the system, such as pH and ionic strength.
Hydrophobic Coating of Nanoparticles and Surface Functionalization
The functionalization of nanoparticles is a critical step in tailoring their properties for specific applications in fields like nanomedicine and materials science nih.govmdpi.com. This compound can be used to create hydrophobic coatings on nanoparticles, thereby altering their surface characteristics and enabling their dispersion in non-polar media. This is achieved through the adsorption of the surfactant onto the nanoparticle surface, with the hydrophobic tails oriented outwards. This process is crucial for creating stable nanoparticle dispersions in organic solvents or polymer matrices.
Surface functionalization can be achieved through both covalent and non-covalent interactions nih.govmdpi.com. For instance, the carboxylate head group of this compound can interact with the surface of metal oxide nanoparticles, while the hydrophobic tail provides the desired surface property. This functionalization can impart "stealth" properties to nanoparticles in biological systems, preventing their rapid clearance and enabling targeted delivery of therapeutic agents. The ease of modifying nanoparticle surfaces with such ligands allows for the incorporation of multiple functionalities, including targeting moieties and therapeutic drugs nih.gov.
Mineral Processing and Flotation Fundamental Mechanisms
In the realm of mineral processing, this compound, often referred to as sodium oleate in this context, is a widely used collector in the flotation of various minerals. Its effectiveness stems from its ability to selectively adsorb onto mineral surfaces, rendering them hydrophobic and facilitating their attachment to air bubbles.
Adsorption Mechanisms on Various Mineral Surfaces (e.g., Quartz, Hydroxyapatite (B223615), Hematite (B75146), Ilmenite)
The adsorption of this compound on mineral surfaces is a complex phenomenon governed by a combination of physical and chemical interactions.
Quartz (SiO₂): The adsorption on quartz is often weak when using the collector alone. However, in the presence of activators like calcium ions, the adsorption is significantly enhanced. The interaction is primarily attributed to electrostatic forces and the formation of calcium-oleate complexes on the surface mdpi.com.
Hydroxyapatite (Ca₅(PO₄)₃(OH)): The adsorption on hydroxyapatite is largely driven by the chemical interaction between the carboxylate group of the oleate and the calcium ions on the mineral surface.
Hematite (Fe₂O₃): On hematite surfaces, sodium oleate can adsorb through both physical and chemical mechanisms. This includes electrostatic attraction and the formation of iron-oleate complexes on the surface researchgate.net.
Ilmenite (FeTiO₃): Similar to hematite, the adsorption on ilmenite involves interactions with both iron and titanium sites on the mineral surface, leading to the formation of surface complexes that increase hydrophobicity.
The mode of adsorption, whether it is physisorption (e.g., van der Waals forces, electrostatic attraction) or chemisorption (formation of chemical bonds), dictates the strength and selectivity of the collector's action.
Influence of pH and Divalent Cations (e.g., Ca²⁺) on Adsorption Behavior and Collector Performance
The pH of the pulp and the presence of divalent cations are critical factors that significantly influence the adsorption of this compound and, consequently, the flotation performance.
pH: The pH of the solution affects both the surface charge of the mineral and the speciation of the collector. For fatty acid collectors like sodium oleate, the degree of ionization is pH-dependent. At lower pH values, the carboxylic acid form (oleic acid) predominates, while at higher pH values, the carboxylate ion (oleate) is the major species. The surface charge of minerals also varies with pH, influencing the electrostatic interactions with the collector. For instance, the zeta potential of quartz becomes more negative as the pH increases researchgate.net.
Divalent Cations (e.g., Ca²⁺): Divalent cations can act as activators in the flotation of certain minerals. For example, Ca²⁺ ions can adsorb onto the negatively charged surface of quartz, creating active sites for the subsequent adsorption of the anionic oleate collector. This "calcium bridge" phenomenon significantly enhances the hydrophobicity and floatability of quartz mdpi.comresearchgate.net. Experimental and computational studies have shown that adsorbed calcium species can greatly promote the adsorption of oleate ions mdpi.comresearchgate.net. However, the presence of these cations can also lead to the precipitation of insoluble metal-oleate salts, which can reduce the collector's effectiveness.
| Factor | Effect on Mineral Surface | Effect on Collector | Overall Impact on Flotation |
|---|---|---|---|
| Increasing pH | Increases negative surface charge (e.g., quartz) researchgate.net | Increases ionization to anionic form | Can enhance or hinder flotation depending on the mineral and collector type. |
| Divalent Cations (e.g., Ca²⁺) | Can adsorb on negatively charged surfaces, creating active sites mdpi.comresearchgate.net | Can form complexes that enhance adsorption or precipitate, reducing availability | Can act as an activator, improving recovery of certain minerals. |
Investigating Co-adsorption Phenomena with Mixed Collector Systems
To improve the selectivity and efficiency of flotation, mixed collector systems are often employed. The co-adsorption of this compound with other collectors can lead to synergistic effects, resulting in enhanced flotation performance. For example, the combination of anionic collectors like sodium oleate with cationic collectors can improve the recovery of certain minerals by modifying the surface properties in a way that is not achievable with a single collector.
| Collector 1 | Collector 2 | Target Mineral | Observed Synergistic Effect | Reference |
|---|---|---|---|---|
| Sodium Oleate | Dodecylamine (DDA) | Muscovite | Enhanced separation from quartz at pH 10. researchgate.net | researchgate.net |
| Sodium Oleate | Dodecyltrimethylammonium Chloride (DTAC) | Spodumene | Decreased collector consumption and increased recovery. researchgate.net | researchgate.net |
| Sodium Oleate | Dodecyl Phosphate (B84403) | Magnesite | Improved selective flotation from hornblende. journalssystem.com | journalssystem.com |
Development of Biomedical Research Tools
The unique physicochemical properties of this compound have led to its exploration in the development of specialized tools for biomedical research. Its application spans from fundamental studies of cellular metabolism to the formulation of complex drug delivery systems.
Optimized Preparation of Fatty Acid Stock Solutions for Lipid Signaling and Metabolism Studies
In the fields of lipid signaling and metabolism, the accurate and reproducible delivery of fatty acids to in vitro and in vivo models is paramount. Traditional methods for preparing fatty acid solutions often involve conjugation to bovine serum albumin (BSA) to ensure solubility and prevent cytotoxicity. However, this approach can introduce variability and confound experimental results due to the inherent biological activities of albumin.
A simplified and highly reproducible method for the preparation of fatty acid stock solutions, including this compound, has been developed to address these challenges. This technique avoids the use of albumin, thereby providing a more direct and controlled means of studying the effects of specific fatty acids.
Methodology:
The optimized protocol involves the sonication of the fatty acid sodium salt, such as this compound, in ethanol. This process, conducted on ice, results in the formation of a stable, milky, and homogeneous stock solution. The key advantage of this method is its simplicity and speed, yielding a ready-to-use solution within approximately 10 minutes.
Key Features of the Optimized Method:
Albumin-Free: Eliminates the potential for confounding effects from exogenous proteins.
High Concentration: Allows for the preparation of high-concentration stock solutions (e.g., 100 mmol/L).
Stability: The resulting stock solution is stable for at least six months when stored at 4°C and protected from light. researchgate.net
Versatility: This method is applicable to a wide range of fatty acids, including saturated, monounsaturated, and polyunsaturated fatty acids. researchgate.net
Direct Application: The stock solution can be directly added to aqueous systems, such as cell culture media or saline solutions, for both in vitro and in vivo experiments. researchgate.net
This optimized preparation method provides researchers with a robust tool to precisely investigate the roles of fatty acids like (Z)-hexadec-9-enoate in cellular processes, ensuring greater accuracy and consistency in experimental outcomes.
Role in the Stabilization of Enzyme-Containing Microparticulate Formulations (e.g., Prolidase in Poly(lactide-co-glycolide))
The encapsulation of therapeutic enzymes, such as prolidase, within biodegradable microparticles made from polymers like poly(lactide-co-glycolide) (PLGA) represents a promising strategy for sustained drug delivery. A significant challenge in this area is maintaining the stability and activity of the encapsulated enzyme. The acidic microenvironment generated by the degradation of PLGA can lead to protein denaturation and aggregation, compromising the therapeutic efficacy of the formulation.
While the incorporation of fatty acids and their salts into biodegradable polymer formulations is an area of active research to modulate drug release and enhance stability, specific studies detailing the role of this compound in the stabilization of prolidase within PLGA microparticles are not extensively documented in the available scientific literature.
The general principles of using fatty acid excipients in such formulations are based on their ability to:
Modulate Polymer Degradation: The hydrophobic nature of fatty acids can alter the rate of water penetration into the polymer matrix, thereby influencing the degradation rate of PLGA.
Act as a pH Modifier: While less common than inorganic bases, certain fatty acid salts can provide a modest buffering capacity to counteract the acidic byproducts of PLGA degradation.
Provide a Protective Environment: Fatty acids can create a more hydrophobic microenvironment around the encapsulated enzyme, potentially shielding it from the aqueous phase where denaturation can occur.
Future research may explore the potential of this compound and other fatty acid salts as stabilizing agents for enzyme-containing microparticulate systems, focusing on their ability to preserve enzymatic activity during the formulation process and throughout the sustained release period.
Q & A
Q. What are the optimal methods for synthesizing sodium (Z)-hexadec-9-enoate with high purity?
- Methodological Answer : Sodium (Z)-hexadec-9-enoate can be synthesized via a two-step process:
Acyl chloride formation : React (Z)-hexadec-9-enoic acid with thionyl chloride (SOCl₂) under anhydrous conditions to produce (Z)-hexadec-9-enoyl chloride.
Esterification and neutralization : React the acyl chloride with sodium hydroxide in a controlled, inert environment to form the sodium salt.
- Purification : Use recrystallization in anhydrous solvents (e.g., benzene) followed by HPLC to achieve >85% purity (as validated in ester synthesis protocols) .
- Key Considerations : Monitor reaction completion via FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹) and confirm purity via reverse-phase HPLC with UV detection at 210 nm .
Q. How can sodium (Z)-hexadec-9-enoate be characterized using analytical chemistry techniques?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a non-polar column (e.g., DB-5MS) with a temperature gradient (50–300°C). The compound typically shows a molecular ion peak at m/z 268 and diagnostic fragments at m/z 237 (loss of -OCH₃) and m/z 194 (allylic cleavage) .
- Nuclear Magnetic Resonance (NMR) : Confirm the (Z)-configuration via ¹H NMR (δ 5.3–5.4 ppm, multiplet for cis double bond) and ¹³C NMR (δ 129–130 ppm for olefinic carbons) .
- Purity Assessment : Quantify impurities using high-resolution LC-MS or compare retention indices (RI) against authenticated standards .
Q. What safety protocols are critical for handling sodium (Z)-hexadec-9-enoate in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Avoid exposure to moisture or temperatures >50°C .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes .
- Waste Disposal : Neutralize with dilute HCl before disposal in accordance with local regulations for organic salts .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of sodium (Z)-hexadec-9-enoate?
- Methodological Answer :
- Experimental Design : Compare the sodium salt’s activity with its (E)-isomer or enantiomers (e.g., (2R)- vs. (2S)-configurations) in biological assays. For example:
- Pheromone Studies : Test attraction efficacy in insect models (e.g., Zygaenidae moths) using Delta traps with enantiomer-specific lures. Quantify response rates via electroantennography (EAG) .
- Metabolic Studies : Assess lipid metabolism in cell cultures (e.g., adipocytes) using isotopically labeled (¹³C) sodium (Z)-hexadec-9-enoate. Monitor β-oxidation rates via LC-MS/MS .
- Data Interpretation : Use ANOVA to compare enantiomer effects, with significance thresholds at p < 0.05 .
Q. What thermodynamic properties of sodium (Z)-hexadec-9-enoate are critical for predicting its stability in formulations?
- Methodological Answer :
- Hydrogenation Calorimetry : Measure the enthalpy of hydrogenation (ΔH°hydrog) to quantify double-bond stability. For (Z)-hexadec-9-enoate derivatives, ΔH°hydrog typically ranges from -110 to -120 kJ/mol, indicating moderate reactivity .
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 6 months. Monitor degradation via peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) assays. Use Arrhenius kinetics to extrapolate shelf life .
Q. How can researchers resolve contradictions in experimental data related to sodium (Z)-hexadec-9-enoate’s bioactivity?
- Methodological Answer :
- Cross-Validation : Replicate studies using orthogonal methods (e.g., GC-MS for purity and in vitro assays for activity). For instance, discrepancies in pheromone efficacy may arise from impurities; re-test samples after HPLC purification .
- Meta-Analysis : Aggregate data from multiple studies (e.g., LC₅₀ values in toxicity assays) using random-effects models. Address heterogeneity via subgroup analysis (e.g., separating studies by enantiomer ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
